molecular formula C14H24ClN5O B1662658 EHNA hydrochloride CAS No. 81408-49-3

EHNA hydrochloride

Cat. No.: B1662658
CAS No.: 81408-49-3
M. Wt: 313.82 g/mol
InChI Key: VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-EHNA hydrochloride is a hydrochloride salt obtained by reaction of (2R,3S)-EHNA with one equivalent of hydrochloric acid. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It contains a (2R,3S)-EHNA(1+).

Properties

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040473
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
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Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81408-49-3, 58337-38-5
Record name 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-
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Record name Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
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Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

EHNA Hydrochloride: A Technical Guide to its Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent, reversible dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). Since its initial synthesis, EHNA has become an invaluable tool in biomedical research, facilitating the investigation of purinergic signaling, cyclic nucleotide-mediated pathways, and the development of potential therapeutic strategies for a range of diseases. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its characterization, a comprehensive summary of its quantitative inhibitory data, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

The journey of this compound began in the early 1970s with the work of H. J. Schaeffer and C. F. Schwender at the State University of New York at Buffalo. Their research focused on synthesizing inhibitors of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. The rationale was to design molecules that could bridge both a hydrophobic and a hydrophilic region within the active site of ADA.

In their seminal 1974 paper, "Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines," Schaeffer and Schwender described the synthesis of a series of 9-(2-hydroxy-3-alkyl)adenines[1]. Among these, the erythro-isomer of 9-(2-hydroxy-3-nonyl)adenine demonstrated particularly potent inhibition of ADA. The specific stereochemistry of the erythro- isomer was found to be crucial for its high affinity for the enzyme.

Subsequent research in the following years further solidified EHNA's role as a potent ADA inhibitor and explored its biological effects. A 1978 study highlighted its ability to inhibit the replication of the herpes simplex virus[2][3][4]. Later, in the 1990s, EHNA was identified as a selective inhibitor of the cGMP-stimulated phosphodiesterase, PDE2[1][5][6]. This discovery of its dual inhibitory action expanded its utility as a research tool, allowing for the simultaneous modulation of adenosine and cyclic guanosine monophosphate (cGMP) signaling pathways.

Mechanism of Action

This compound exerts its biological effects through the inhibition of two key enzymes:

  • Adenosine Deaminase (ADA): By inhibiting ADA, EHNA prevents the deamination of adenosine to inosine. This leads to an accumulation of intracellular and extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), triggering a variety of downstream signaling events.

  • Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated PDE2 isozyme. PDE2 is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cGMP. Inhibition of PDE2, particularly in the presence of cGMP, leads to an increase in intracellular cAMP and cGMP levels.

The dual inhibition of ADA and PDE2 makes EHNA a powerful tool for studying the interplay between purinergic and cyclic nucleotide signaling pathways.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized against both adenosine deaminase and various phosphodiesterase isoforms. The following tables summarize the key quantitative data from multiple studies.

Target Inhibitory Potency Source/Cell Type Reference(s)
Adenosine Deaminase (ADA)IC50 = 1.2 μMHuman Red Blood Cells[1]
Adenosine Deaminase (ADA)Ki = 10 nMNot Specified
Adenosine Deaminase (ADA1)Potent InhibitorHuman Lymphocyte-rich PBMCs

Table 1: Inhibitory Potency of this compound against Adenosine Deaminase

Target Inhibitory Potency Source/Cell Type Reference(s)
PDE2 (cGMP-stimulated)IC50 = 0.8 μMHuman Myocardium
PDE2 (cGMP-stimulated)IC50 = 2 μMPorcine Myocardium
PDE2IC50 = 4 μMNot Specified
PDE2 (unstimulated)IC50 = 38 μMNot Specified
PDE1, PDE3, PDE4IC50 > 100 μMNot Specified[1]

Table 2: Inhibitory Potency of this compound against Phosphodiesterase Isoforms

Experimental Protocols

Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric)

This protocol is a generalized method based on the principle of measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • This compound stock solution (in water or appropriate buffer)

  • Adenosine stock solution (in buffer)

  • Purified adenosine deaminase (e.g., from bovine spleen)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Prepare Reagents: Dilute the adenosine stock solution in phosphate buffer to the desired final concentration (e.g., 50-100 µM). Prepare a series of dilutions of this compound in phosphate buffer.

  • Reaction Setup: In a 96-well plate or cuvettes, add the following in order:

    • Phosphate buffer

    • This compound solution (or vehicle for control)

    • Adenosine solution

  • Initiate Reaction: Add the adenosine deaminase solution to each well to start the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of EHNA. Plot the percent inhibition against the logarithm of the EHNA concentration to determine the IC50 value.

Phosphodiesterase 2 (PDE2) Inhibition Assay

This protocol is a generalized two-step enzymatic assay for measuring PDE activity.

Materials:

  • This compound stock solution (in DMSO or appropriate solvent)

  • [³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cGMP and cAMP

  • Purified or recombinant PDE2 enzyme

  • cGMP (for stimulation of PDE2 activity)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of [³H]-cGMP or [³H]-cAMP, and a concentration of unlabeled cGMP sufficient to stimulate PDE2 activity (e.g., 1 µM).

  • Inhibitor Incubation: In separate tubes, pre-incubate the PDE2 enzyme with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).

  • Initiate PDE Reaction: Add the reaction mixture to the enzyme-inhibitor mix to start the PDE reaction. Incubate for a specific time (e.g., 10-20 minutes) during which the reaction is linear.

  • Terminate PDE Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.

  • Nucleotidase Reaction: Cool the tubes and add snake venom nucleotidase. Incubate for a further period (e.g., 10-15 minutes) to convert the resulting 5'-GMP or 5'-AMP to the corresponding nucleoside (guanosine or adenosine).

  • Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate ([³H]-cGMP or [³H]-cAMP) will bind to the resin, while the uncharged radiolabeled nucleoside product will pass through.

  • Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the percent inhibition for each EHNA concentration. Plot the percent inhibition against the logarithm of the EHNA concentration to calculate the IC50 value.

Visualizations

Signaling Pathways Affected by this compound

EHNA_Signaling_Pathways Signaling Pathways Modulated by this compound cluster_ADA Adenosine Metabolism cluster_PDE Cyclic Nucleotide Signaling cluster_downstream Downstream Effects Adenosine Adenosine Inosine Inosine Adenosine->Inosine Deamination Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors ADA Adenosine Deaminase (ADA) EHNA EHNA EHNA->ADA Inhibition cGMP cGMP PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Stimulation GMP 5'-GMP cGMP->GMP PKG Protein Kinase G (PKG) cGMP->PKG Activation cAMP cAMP AMP 5'-AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation EHNA_pde EHNA EHNA_pde->PDE2 Inhibition Cellular_Response Cellular Response (e.g., anti-inflammatory, vasodilation) Adenosine_Receptors->Cellular_Response PKA->Cellular_Response PKG->Cellular_Response

Caption: Dual inhibitory action of EHNA on adenosine and cyclic nucleotide pathways.

Experimental Workflow for ADA Inhibition Assay

ADA_Assay_Workflow Workflow for ADA Spectrophotometric Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, Adenosine, EHNA) start->prep_reagents setup_rxn Set up Reaction in Plate (Buffer, EHNA/Vehicle, Adenosine) prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add ADA Enzyme) setup_rxn->initiate_rxn measure_abs Kinetic Measurement (Absorbance at 265 nm over time) initiate_rxn->measure_abs analyze_data Data Analysis (Calculate initial velocities) measure_abs->analyze_data calc_ic50 Determine IC50 (Plot % inhibition vs. [EHNA]) analyze_data->calc_ic50 end End calc_ic50->end

Caption: Spectrophotometric assay workflow for determining ADA inhibition by EHNA.

Experimental Workflow for PDE2 Inhibition Assay

PDE2_Assay_Workflow Workflow for PDE2 Radioenzymatic Inhibition Assay start Start pre_incubate Pre-incubate PDE2 Enzyme with EHNA/Vehicle start->pre_incubate initiate_pde Initiate PDE Reaction (Add [3H]-cGMP/cAMP + cGMP) pre_incubate->initiate_pde terminate_pde Terminate PDE Reaction (Boil) initiate_pde->terminate_pde nucleotidase_rxn Nucleotidase Reaction (Add Snake Venom) terminate_pde->nucleotidase_rxn separate_product Separate Product from Substrate (Anion-Exchange Chromatography) nucleotidase_rxn->separate_product quantify Quantify Radioactivity (Scintillation Counting) separate_product->quantify analyze_data Data Analysis (Calculate % inhibition) quantify->analyze_data calc_ic50 Determine IC50 (Plot % inhibition vs. [EHNA]) analyze_data->calc_ic50 end End calc_ic50->end

Caption: Radioenzymatic assay workflow for determining PDE2 inhibition by EHNA.

References

An In-depth Technical Guide to the Biological Functions of EHNA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a versatile and potent small molecule inhibitor with significant applications in biological research and drug development. This technical guide provides a comprehensive overview of its core biological functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This compound is primarily recognized as a dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), making it a valuable tool for investigating a wide array of cellular processes.[1][2][3] Its utility spans from stem cell biology to cardiovascular and neurological research.[1][4][5]

Core Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of two key enzymes:

  • Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound increases the extracellular and intracellular concentrations of adenosine.[4] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that modulate a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.[5][6]

  • Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate specific phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] A key characteristic of PDE2 is its allosteric activation by cGMP. When cGMP binds to the GAF-B domain of PDE2, the enzyme's hydrolytic activity towards cAMP is significantly increased. This compound selectively inhibits PDE2, leading to an accumulation of intracellular cAMP and cGMP.[1][7][8] This modulation of cyclic nucleotide signaling pathways has profound effects on cellular functions such as cell differentiation, proliferation, and signal transduction.[1][7][8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against ADA and PDE2 has been quantified in various systems. The following table summarizes the key inhibitory constants (IC50 and Ki values).

Target EnzymeSpecies/TissueInhibitory ConstantReference
Adenosine Deaminase (ADA)Human Red Blood CellsIC50 = 1.2 µM[1][9]
Adenosine Deaminase (ADA)-Ki = 1.6 nM[10]
Phosphodiesterase 2 (PDE2)Human MyocardiumIC50 = 0.8 µM[1][2][9][11]
Phosphodiesterase 2 (PDE2)Porcine MyocardiumIC50 = 2 µM[1][2][9][11]
Phosphodiesterase 2 (PDE2)Rat HepatocyteIC50 = 3.5 µM[1][9]
Phosphodiesterase 2 (PDE2)Human PlateletIC50 = 5.5 µM[1][9]
Phosphodiesterase 2 (PDE2)GeneralIC50 = 0.8 - 4 µM[7][8]
Phosphodiesterase 1 (PDE1)-IC50 > 100 µM[1][11]
Phosphodiesterase 3 (PDE3)-IC50 > 100 µM[1][11]
Phosphodiesterase 4 (PDE4)-IC50 > 100 µM[1][11]

Signaling Pathways and Logical Relationships

The dual inhibitory action of this compound leads to complex downstream effects on cellular signaling. The following diagrams illustrate these pathways.

EHNA_ADA_Pathway EHNA EHNA hydrochloride ADA Adenosine Deaminase (ADA) EHNA->ADA Inosine Inosine ADA->Inosine Adenosine Adenosine Adenosine->ADA Adenosine_R Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_R Downstream Downstream Signaling Adenosine_R->Downstream EHNA_PDE2_Pathway EHNA EHNA hydrochloride PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 AMP AMP PDE2->AMP GMP GMP PDE2->GMP cAMP cAMP cAMP->PDE2 PKA Protein Kinase A (PKA) cAMP->PKA cGMP cGMP cGMP->PDE2 PKG Protein Kinase G (PKG) cGMP->PKG Downstream Downstream Signaling PKA->Downstream PKG->Downstream hESC_Workflow Start hESCs in feeder-free culture Treatment Culture with This compound (e.g., 10 µM) Start->Treatment Differentiation Spontaneous differentiation Start->Differentiation Passaging Regular passaging Treatment->Passaging Treatment->Differentiation Analysis Analysis of pluripotency markers (e.g., Oct4, Nanog) Passaging->Analysis

References

EHNA Hydrochloride: A Comprehensive Technical Guide for its Application as a PDE2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA).[1][2] Its utility in selectively targeting the cGMP-stimulated PDE2 makes it an invaluable tool in elucidating the complex roles of cyclic nucleotide signaling pathways. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling cascades.

Introduction to this compound as a PDE2 Inhibitor

This compound is a cell-permeable compound that has been widely adopted in biomedical research to investigate the physiological and pathophysiological roles of PDE2.[] PDE2, a dual-substrate phosphodiesterase, hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] A distinguishing feature of PDE2 is its allosteric activation by cGMP, which increases its hydrolysis of cAMP. By inhibiting PDE2, this compound effectively elevates intracellular levels of these second messengers, thereby modulating a wide array of cellular processes.

Quantitative Inhibitory Data

The inhibitory potency of this compound against PDE2 has been characterized across various species and tissues. The following tables summarize the key quantitative data for its activity and selectivity.

Table 1: Inhibitory Potency (IC50) of this compound against PDE2

Species/TissueIC50 (µM)Notes
Human Myocardium0.8cGMP-stimulated activity
Porcine Myocardium2cGMP-stimulated activity
Rat Hepatocyte3.5-
Human Platelet5.5-
General (cGMP-stimulated)0.8 - 4-
General (unstimulated)4Has a smaller effect on unstimulated PDE2 activity.

Data sourced from[1][2][][5][6]

Table 2: Selectivity Profile of this compound against other PDE Families

PDE FamilyIC50 (µM)
PDE1> 100
PDE3> 100
PDE4> 100

Data sourced from[5][6]

Mechanism of Action

This compound exerts its inhibitory effect on PDE2 through a concentration-dependent manner.[2][6] It completely ablates the ability of cGMP to activate PDE2, while exhibiting a significantly lower inhibitory effect on the unstimulated enzyme.[1][2] Kinetic studies have shown that EHNA exhibits normal Michaelian kinetics of inhibition for the cGMP-stimulated PDE2 activity.[2][7] It is important to note that this compound is also a potent inhibitor of adenosine deaminase (ADA), with an IC50 of 1.2 µM in human red blood cells.[5] This dual inhibitory action should be taken into consideration when designing and interpreting experiments.

Key Signaling Pathways Modulated by this compound

By inhibiting PDE2, this compound plays a crucial role in modulating signaling pathways that are dependent on cAMP and cGMP.

cGMP-cAMP Crosstalk

One of the most significant consequences of PDE2 inhibition by this compound is the modulation of the crosstalk between cGMP and cAMP signaling. In many cell types, nitric oxide (NO) or natriuretic peptides (NPs) can elevate cGMP levels.[8] This cGMP can then allosterically activate PDE2, leading to an increased hydrolysis of cAMP. By blocking this activation with this compound, the degradation of cAMP is prevented, leading to an accumulation of cAMP and activation of downstream effectors such as Protein Kinase A (PKA).

cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC sGC cGMP cGMP sGC->cGMP Converts GTP AC AC cAMP cAMP AC->cAMP Converts ATP NO Nitric Oxide (NO) NO->sGC Activates PDE2 PDE2 cGMP->PDE2 Allosterically Activates PDE2->cAMP Hydrolyzes EHNA EHNA hydrochloride EHNA->PDE2 Inhibits PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets ATP ATP GTP GTP

Figure 1. Simplified signaling pathway of cGMP-cAMP crosstalk and the inhibitory action of this compound.

Experimental Protocols

The following provides a generalized protocol for a phosphodiesterase activity assay to determine the inhibitory effect of this compound. This protocol may require optimization depending on the specific PDE2 source and assay format.

In Vitro PDE2 Inhibition Assay

Objective: To determine the IC50 value of this compound for PDE2.

Materials:

  • Purified or recombinant PDE2 enzyme

  • This compound stock solution (in DMSO or appropriate solvent)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • [3H]-cAMP or [3H]-cGMP (substrate)

  • Unlabeled cAMP and cGMP

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Workflow Diagram:

A Prepare serial dilutions of this compound B Add PDE2 enzyme to each well A->B C Add [3H]-cAMP/cGMP substrate (with or without cGMP for stimulation) B->C D Incubate at 30°C for a defined period C->D E Stop reaction (e.g., by boiling) D->E F Add snake venom nucleotidase E->F G Incubate to convert AMP/GMP to adenosine/guanosine F->G H Separate [3H]-adenosine/guanosine from unreacted substrate (e.g., with ion-exchange resin) G->H I Add scintillation cocktail and count radioactivity H->I J Calculate % inhibition and determine IC50 I->J

Figure 2. General workflow for a radioisotope-based PDE2 inhibition assay.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1% v/v).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the desired amount of PDE2 enzyme to each well containing the different concentrations of this compound or vehicle control.

  • Initiate Reaction: To measure cGMP-stimulated activity, include a low concentration of unlabeled cGMP (e.g., 1 µM) in the reaction mixture. Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20% of the total substrate.

  • Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution.

  • Nucleotidase Digestion: Add snake venom nucleotidase to each well and incubate to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

  • Separation: Separate the radiolabeled product from the unreacted substrate using an appropriate method, such as anion-exchange chromatography.

  • Quantification: Add a scintillation cocktail to the separated product and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Applications in Research and Drug Development

This compound's role as a selective PDE2 inhibitor has made it a valuable tool in various research areas:

  • Cardiovascular Research: Investigating the role of PDE2 in cardiac function, including heart failure and arrhythmias.[9] EHNA has been used to study the regulation of L-type Ca2+ currents in cardiac myocytes.[9][10]

  • Neuroscience: Exploring the involvement of PDE2 in neuronal signaling, synaptic plasticity, and neurodegenerative diseases.[11]

  • Immunology: Studying the regulation of immune cell function, such as T-cell activation, by cyclic nucleotides.[7]

  • Stem Cell Biology: EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells.[12]

Conclusion

This compound is a well-characterized and selective inhibitor of PDE2, making it an indispensable pharmacological tool for researchers in numerous fields. Its ability to modulate cGMP and cAMP signaling pathways provides a means to dissect the intricate roles of these second messengers in health and disease. A thorough understanding of its quantitative inhibitory profile, mechanism of action, and appropriate experimental application is crucial for the generation of robust and reliable scientific data. As research into the therapeutic potential of PDE2 modulation continues, the insights gained from studies utilizing this compound will undoubtedly contribute to the development of novel therapeutic strategies.

References

The Role of EHNA Hydrochloride in Adenosine Deaminase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride), a potent and reversible inhibitor of adenosine deaminase (ADA). It details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and the key signaling pathways modulated by its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are investigating the therapeutic potential and research applications of ADA inhibition.

Introduction to Adenosine Deaminase and this compound

Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[1][2][3]. By regulating the levels of adenosine, ADA plays a pivotal role in a multitude of physiological processes, including immune function, neurotransmission, and cardiovascular homeostasis[3]. Dysregulation of ADA activity is implicated in various pathological conditions, most notably severe combined immunodeficiency (SCID), and is a target for therapeutic intervention in several diseases[3][4].

This compound is a well-characterized small molecule that acts as a potent inhibitor of adenosine deaminase[5][6]. It is also recognized as a selective inhibitor of phosphodiesterase 2 (PDE2)[5][6][7][8][9][10][11][12][13][14][15][16][17]. Its ability to increase extracellular and intracellular concentrations of adenosine makes it an invaluable tool for studying the physiological roles of this nucleoside and a potential therapeutic agent.

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of adenosine deaminase[7][14][18]. It binds to the active site of the ADA enzyme, preventing the binding of its natural substrates, adenosine and deoxyadenosine. This inhibition leads to an accumulation of adenosine in the cellular microenvironment. The increased adenosine levels then activate various adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that trigger downstream signaling cascades[1][19][20][21]. The primary signaling pathways affected are those involving cyclic adenosine monophosphate (cAMP)[2][4][9][11][19][22][23][24].

Quantitative Data on this compound Inhibition of Adenosine Deaminase

The inhibitory potency of this compound against adenosine deaminase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe its efficacy. These values can vary depending on the species, tissue source of the enzyme, and the experimental conditions.

ParameterSpecies/TissueValueReference(s)
IC50 Human Red Blood Cells1.2 µM[7][14][18]
IC50 General4 µM[8][12][16][17]
IC50 Human Myocardium (for PDE2)0.8 µM[7][8][10][12][13][14][16]
IC50 Porcine Myocardium (for PDE2)2 µM[7][8][10][12][14][16]
IC50 Rat Hepatocyte (for PDE2)3.5 µM[7][10][14]
IC50 Human Platelet (for PDE2)5.5 µM[7][10][14]
Ki Not Specified1.6 - 7.0 nM[25]
Ki Mouse Erythrocytes (noncompetitive)139 nM[26]

Experimental Protocols

In Vitro Adenosine Deaminase Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining ADA activity and the inhibitory effect of this compound based on the quantification of ammonia produced from the deamination of adenosine.

Materials:

  • Adenosine Deaminase (from a commercial source or tissue homogenate)

  • Adenosine solution (substrate)

  • This compound solution (inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Ammonium sulfate standard solutions

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare all solutions in phosphate buffer. Create a standard curve using known concentrations of ammonium sulfate.

  • Enzyme Reaction:

    • In a microplate well or cuvette, add the phosphate buffer.

    • Add the desired concentration of this compound solution or vehicle control.

    • Add the adenosine deaminase enzyme solution and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the adenosine substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification of Ammonia:

    • Stop the enzymatic reaction by adding the phenol-nitroprusside reagent.

    • Add the alkaline hypochlorite reagent.

    • Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of ammonia produced using the ammonium sulfate standard curve.

    • Determine the ADA activity in the presence and absence of this compound.

    • Calculate the percentage of inhibition and, if applicable, the IC50 value of this compound.

Experimental Workflow for Assessing ADA Inhibition in Cell Culture

This workflow outlines the steps to evaluate the effect of this compound on intracellular or extracellular ADA activity in a cell culture system.

Workflow:

  • Cell Culture: Culture the desired cell line (e.g., lymphocytes, neuronal cells) to the appropriate confluence.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Sample Preparation:

    • For intracellular ADA activity: Harvest the cells, lyse them using a suitable lysis buffer, and centrifuge to collect the cell lysate.

    • For extracellular ADA activity: Collect the cell culture supernatant.

  • ADA Activity Assay: Perform the in vitro ADA activity assay as described in section 4.1 using the cell lysate or culture supernatant as the enzyme source.

  • Adenosine Quantification (Optional): Measure the concentration of adenosine in the cell culture supernatant using techniques like HPLC or a commercially available adenosine assay kit to confirm the functional consequence of ADA inhibition.

  • Downstream Analysis: Analyze downstream effects of adenosine accumulation, such as measuring intracellular cAMP levels or assessing the activation of specific signaling pathways (e.g., phosphorylation of CREB).

Signaling Pathways and Visualizations

Inhibition of adenosine deaminase by this compound leads to the accumulation of adenosine, which then activates adenosine receptors. The two most well-characterized pathways are mediated by the A1 and A2A receptors.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is generally associated with inhibitory effects on neuronal activity and cardiac function.

Adenosine_A1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EHNA EHNA Hydrochloride ADA Adenosine Deaminase EHNA->ADA Adenosine Adenosine Adenosine->ADA A1R A1 Receptor Adenosine->A1R Gi Gi/o Protein A1R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Inhibitory Cellular Response PKA->CellularResponse

Caption: EHNA inhibits ADA, increasing adenosine and activating the A1 receptor pathway.

Adenosine A2A Receptor Signaling Pathway

Conversely, the activation of the A2A receptor, coupled to stimulatory G-proteins (Gs), stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is often associated with anti-inflammatory effects and vasodilation.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EHNA EHNA Hydrochloride ADA Adenosine Deaminase EHNA->ADA Adenosine Adenosine Adenosine->ADA A2AR A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB GeneExpression Gene Expression (e.g., anti-inflammatory) CREB->GeneExpression

Caption: EHNA-mediated ADA inhibition elevates adenosine, activating the A2A receptor pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow start Start cell_culture Cell Culture or Tissue Preparation start->cell_culture treatment Treatment with EHNA HCl (Dose-Response) cell_culture->treatment sample_prep Sample Preparation (Lysate / Supernatant) treatment->sample_prep ada_assay ADA Activity Assay sample_prep->ada_assay adenosine_quant Adenosine Quantification (e.g., HPLC) sample_prep->adenosine_quant downstream_analysis Downstream Analysis (cAMP, Western Blot, etc.) sample_prep->downstream_analysis data_analysis Data Analysis and Interpretation ada_assay->data_analysis adenosine_quant->data_analysis downstream_analysis->data_analysis end End data_analysis->end

References

EHNA Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 58337-38-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride). EHNA is a versatile small molecule inhibitor with significant applications in various fields of biomedical research.

Physicochemical Properties

This compound is a crystalline solid with well-defined chemical and physical properties.[1][2] It is recognized for its solubility in water, ethanol, and DMSO, facilitating its use in a wide range of experimental settings.

PropertyValueReferences
Synonyms NSC 263164, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride[2][3]
Molecular Formula C₁₄H₂₃N₅O · HCl[2]
Molecular Weight 313.83 g/mol [4]
Purity ≥95-98%[1][2]
Appearance Crystalline solid[1][2][5]
Storage Store at room temperature or -20°C, protected from light.[1][5]

Solubility Data

This compound exhibits good solubility in common laboratory solvents. Stock solutions can be prepared and stored for future use, although it is recommended to prepare fresh solutions or use stored solutions within a month.[6]

SolventMaximum ConcentrationReferences
Water 100 mM (31.38 mg/mL)
Ethanol 100 mM (31.38 mg/mL)
DMSO 100 mM (31.38 mg/mL)
DMF 30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]

Mechanism of Action: A Dual Inhibitor

This compound is a potent and reversible dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[2][3][7] This dual inhibitory action is central to its diverse pharmacological effects.

Adenosine Deaminase (ADA) Inhibition

EHNA is a potent inhibitor of adenosine deaminase, an enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] By inhibiting ADA, EHNA increases the intracellular and extracellular concentrations of adenosine.[8]

Phosphodiesterase 2 (PDE2) Inhibition

EHNA selectively inhibits the cGMP-stimulated phosphodiesterase (PDE2).[2] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE2 leads to an accumulation of these second messengers, thereby modulating various downstream signaling pathways. EHNA is significantly less potent against other PDE isoforms such as PDE1, PDE3, and PDE4.[2]

Potency and Selectivity

The inhibitory potency of this compound varies depending on the target enzyme and the biological system under investigation.

TargetParameterValueSpecies/TissueReferences
Adenosine Deaminase (ADA) IC₅₀1.2 µMHuman red blood cells[2][9]
Adenosine Deaminase (ADA) Kᵢ1.6 nMNot specified[6]
Phosphodiesterase 2 (PDE2) IC₅₀0.8 - 4 µMGeneral
PDE2 (cGMP-stimulated) IC₅₀0.8 µMHuman myocardium[2][7][9]
PDE2 (cGMP-stimulated) IC₅₀2 µMPorcine myocardium[2][7][9]
PDE2 IC₅₀3.5 µMRat hepatocyte[2][9]
PDE2 IC₅₀5.5 µMHuman platelet[2][9]
PDE1, PDE3, PDE4 IC₅₀> 100 µMNot specified[2]

Signaling Pathways and Cellular Effects

The dual inhibition of ADA and PDE2 by this compound leads to the modulation of several critical signaling pathways.

EHNA_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_int Adenosine Adenosine_ext->Adenosine_int Transport EHNA EHNA hydrochloride ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Inosine Inosine ADA->Inosine Deaminates Adenosine_int->ADA AMP AMP PDE2->AMP Hydrolyzes cAMP cAMP cAMP->PDE2 PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP cGMP cGMP->PDE2 Stimulates GMP GMP Downstream Downstream Cellular Effects PKA->Downstream

Caption: Mechanism of action of this compound.

By inhibiting ADA, EHNA increases adenosine levels, which can then activate adenosine receptors, leading to various cellular responses. The inhibition of PDE2 results in elevated cAMP and cGMP levels, which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing processes such as cell proliferation, differentiation, and apoptosis.

Experimental Protocols and Applications

This compound is a valuable tool in a variety of research applications.

Stem Cell Research

EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells (hESCs) and maintain their pluripotency in feeder-free conditions, even in the absence of exogenous cytokines.[5][6][9]

Experimental Workflow: Maintenance of hESC Pluripotency

hESC_Workflow start hESCs in Feeder-Free Culture treatment Treat with EHNA (e.g., 10 µM) start->treatment culture Culture for multiple passages (e.g., up to 30) treatment->culture analysis Analyze for Pluripotency Markers (e.g., Oct4, Nanog) culture->analysis outcome Maintained Pluripotency & Blocked Differentiation analysis->outcome

Caption: Workflow for maintaining hESC pluripotency with EHNA.

A typical experiment involves culturing hESCs in a feeder-free medium supplemented with EHNA at a concentration of around 10 µM.[5] The cells are passaged regularly, and the expression of pluripotency markers is monitored over time.

Cancer Research

EHNA has demonstrated anticancer effects in certain cancer models, such as malignant pleural mesothelioma (MPM).[8] It induces apoptosis in MPM cells by increasing intracellular adenosine concentrations.[8]

Experimental Protocol: Induction of Apoptosis in Cancer Cells

  • Cell Culture: Culture human MPM cell lines (e.g., NCI-H2052) under standard conditions.

  • Treatment: Treat the cells with varying concentrations of EHNA (e.g., 0.01-1 mM) for different time points (e.g., 24-48 hours).[8]

  • Apoptosis Assays: Assess apoptosis using methods such as MTT assay for cell viability, TUNEL staining for DNA fragmentation, and Western blotting for apoptosis-related proteins.[8]

  • Adenosine Measurement: Monitor intracellular adenosine concentrations to confirm the mechanism of action.[8]

Cardiovascular and Neuroscience Research

EHNA has been utilized to investigate the roles of adenosine and cyclic nucleotides in cardioprotection and neuroprotection, particularly in the context of ischemia.[2][5] It is also used to study cAMP/cGMP signaling in various cell types.[2][5] In neuroscience, it has been used to study the effects of adenosine on synaptic transmission and the role of RNA editing.[10][11]

In Vivo Applications

EHNA has been used in animal models to study its physiological effects. For instance, it has been shown to suppress tumor growth in mice inoculated with MPM cells.[8] It has also been used to study the pharmacokinetics of other drugs, such as cordycepin, by preventing their degradation by ADA.[12]

This technical guide provides a comprehensive overview of this compound, highlighting its properties, mechanism of action, and diverse research applications. Its dual inhibitory activity makes it a powerful tool for investigating the complex roles of adenosine and cyclic nucleotide signaling in health and disease.

References

EHNA hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to EHNA Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (this compound), a versatile pharmacological tool used in a variety of research applications. The document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its use.

Chemical and Physical Properties

This compound is a purine derivative with a well-defined chemical structure. Its key properties are summarized in the table below, providing essential information for its use in experimental settings.

PropertyValueCitations
Molecular Weight 313.83 g/mol [1][2][3]
Molecular Formula C₁₄H₂₃N₅O・HCl[1][2][3][4]
CAS Number 58337-38-5[1][2][3][4]
Purity ≥98% (HPLC)[1][3][5]
Appearance Crystalline solid[4][5]
Solubility Soluble in water (to 100 mM), ethanol (to 100 mM), and DMSO (to 100 mM)[1][3][4]
Storage Store at room temperature or at -20°C[1][3][5]

Mechanism of Action

This compound is recognized as a potent and selective dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[6][7] This dual inhibitory action makes it a valuable tool for modulating intracellular signaling pathways.

  • Adenosine Deaminase (ADA) Inhibition: EHNA is a potent inhibitor of ADA, the enzyme responsible for the deamination of adenosine to inosine.[1][7] By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine, which can then activate adenosine receptors, leading to a variety of cellular responses.[1] The inhibition constant (Ki) for ADA is approximately 1.6 nM.[2]

  • Phosphodiesterase 2 (PDE2) Inhibition: EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[1][4] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibitory effect of EHNA on PDE2 is more pronounced when the enzyme is stimulated by cGMP.[6] The IC₅₀ values for PDE2 inhibition are in the micromolar range, typically between 0.8 and 4 µM.[1][2][3][6] It is significantly less potent against other PDE isoforms like PDE1, PDE3, or PDE4 (IC₅₀ > 100 µM).[4]

The following diagram illustrates the signaling pathways affected by this compound.

EHNA_Mechanism_of_Action cluster_0 This compound Action cluster_1 Adenosine Metabolism cluster_2 Cyclic Nucleotide Signaling EHNA This compound ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Adenosine Adenosine Adenosine->ADA Inosine Inosine ADA->Inosine cAMP cAMP cAMP->PDE2 AMP AMP cGMP cGMP cGMP->PDE2 PDE2->AMP

Mechanism of Action of this compound.

Experimental Protocols

This compound is utilized in a wide array of experimental contexts, from basic enzymatic assays to complex cell culture systems. Below are detailed methodologies for key experiments where this compound is a critical component.

Protocol 1: In Vitro Adenosine Deaminase (ADA) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on ADA activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified adenosine deaminase enzyme

  • Adenosine solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

  • 96-well UV-transparent microplate

Procedure:

  • Prepare Reagents: Dilute the this compound stock solution to various concentrations in phosphate buffer. Prepare the adenosine substrate solution in the same buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the different concentrations of this compound. Include a control well with buffer and no inhibitor.

  • Enzyme Addition: Add the purified adenosine deaminase to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the adenosine substrate to all wells.

  • Measure Activity: Immediately begin monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine. The rate of this decrease is proportional to the ADA activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs)

This compound has been shown to suppress the spontaneous differentiation of hESCs.[1][2] This protocol describes how to use this compound to maintain the undifferentiated state of hESCs in culture.

Materials:

  • Human embryonic stem cells

  • Appropriate hESC culture medium (e.g., mTeSR™1)

  • This compound stock solution (e.g., 10 mM in water)

  • Cell culture plates coated with an appropriate matrix (e.g., Matrigel)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture the hESCs on matrix-coated plates in the appropriate medium according to standard protocols.

  • Treatment: Supplement the hESC culture medium with this compound to a final concentration (e.g., 10 µM).

  • Medium Change: Change the medium daily with fresh medium containing this compound.

  • Monitoring Pluripotency: Passage the cells as needed and regularly monitor the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) using techniques such as immunocytochemistry or quantitative PCR.

  • Differentiation Control: As a control, culture a parallel set of hESCs in a medium without this compound to observe spontaneous differentiation.

  • Analysis: Compare the expression of pluripotency and differentiation markers between the EHNA-treated and control groups to confirm the effect of EHNA on maintaining the undifferentiated state.

The following workflow diagram illustrates the experimental process for maintaining hESC pluripotency with this compound.

hESC_Pluripotency_Workflow start Start: hESC Culture prepare_plates Prepare Matrix-Coated Culture Plates start->prepare_plates seed_cells Seed hESCs prepare_plates->seed_cells treatment_group Add Culture Medium + this compound seed_cells->treatment_group control_group Add Culture Medium (No EHNA) seed_cells->control_group incubation Incubate at 37°C, 5% CO₂ treatment_group->incubation control_group->incubation daily_medium_change Daily Medium Change incubation->daily_medium_change passaging Passage Cells as Needed daily_medium_change->passaging monitoring Monitor Pluripotency Markers (e.g., Immunocytochemistry, qPCR) passaging->monitoring analysis Compare Pluripotency and Differentiation Markers monitoring->analysis end End: Assess Pluripotency analysis->end

Workflow for Maintaining hESC Pluripotency.

Conclusion

This compound is a powerful research tool with well-characterized dual inhibitory effects on adenosine deaminase and phosphodiesterase 2. This guide provides essential technical data and detailed experimental protocols to facilitate its effective use in various research and development applications, from enzymatic studies to stem cell biology. Researchers should always refer to batch-specific data for precise concentrations and handling instructions.[1][3]

References

In Vitro Effects of EHNA Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a potent and versatile small molecule inhibitor with dual activity against adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1] This dual inhibitory action makes it a valuable tool in a wide range of in vitro studies, from investigating cyclic nucleotide signaling pathways to maintaining the pluripotency of human embryonic stem cells.[2][3] This technical guide provides an in-depth overview of the in vitro effects of EHNA hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Action

This compound's primary in vitro effects stem from its ability to inhibit two key enzymes:

  • Adenosine Deaminase (ADA): EHNA is a potent, reversible inhibitor of ADA, the enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][4] By inhibiting ADA, EHNA effectively increases the extracellular and intracellular concentrations of adenosine.

  • Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[5] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] A key characteristic of PDE2 is that its hydrolytic activity towards cAMP is allosterically activated by cGMP.[6] By inhibiting PDE2, EHNA can modulate the levels of these critical second messengers.

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the target enzyme, species, and tissue source. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Inhibition of Adenosine Deaminase (ADA) by this compound

Tissue/Cell TypeSpeciesIC50 Value (µM)Reference(s)
Red Blood CellsHuman1.2[2][3]

Table 2: Inhibition of Phosphodiesterases (PDEs) by this compound

PDE IsoformTissue/Cell TypeSpeciesIC50 Value (µM)Reference(s)
PDE2MyocardiumHuman0.8[2][7][8]
PDE2MyocardiumPorcine2[2][7][8]
PDE2HepatocyteRat3.5[2][3]
PDE2PlateletHuman5.5[2][3]
PDE2General-4[7][8]
PDE1-->100[2][3]
PDE3-->100[2][3]
PDE4-->100[2][3]

Key In Vitro Applications and Experimental Protocols

Modulation of Cyclic Nucleotide Signaling

EHNA is frequently used to study the intricate crosstalk between cAMP and cGMP signaling pathways. Its inhibitory effect on PDE2 prevents the cGMP-stimulated degradation of cAMP.

Experimental Protocol: In Vitro PDE2 Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory effect of EHNA on PDE2 activity in cell or tissue lysates.

Materials:

  • Cell or tissue homogenate

  • This compound stock solution (in DMSO or water)[9]

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • cGMP stock solution

  • cAMP (substrate)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Prepare Lysates: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble PDE enzymes.

  • Assay Setup: In microcentrifuge tubes, combine the cell lysate, assay buffer, and varying concentrations of this compound. Include a control group with no EHNA.

  • Stimulation (Optional): To assess the effect on cGMP-stimulated activity, add a final concentration of cGMP (e.g., 1 µM) to the relevant tubes.[3]

  • Initiate Reaction: Add a mixture of cAMP and [³H]-cAMP to start the reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate Reaction: Stop the reaction by boiling the samples for 1-2 minutes.

  • Convert to Adenosine: Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine. Incubate for a further 10-20 minutes at 30°C.

  • Separate Products: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine will pass through.

  • Quantify Activity: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE2 activity.

  • Data Analysis: Calculate the percentage of PDE2 inhibition at each EHNA concentration and determine the IC50 value.

Regulation of Adenosine Levels

By inhibiting ADA, EHNA increases adenosine concentration, which can then activate adenosine receptors and trigger downstream signaling events.

Experimental Protocol: In Vitro Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol is based on the principle of measuring ammonia production from the deamination of adenosine.

Materials:

  • Serum, plasma, or tissue homogenate

  • This compound stock solution

  • Adenosine solution (substrate)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite solution

  • Ammonium sulfate standard solutions

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare tissue homogenates or use serum/plasma directly.

  • Assay Setup: In a 96-well plate, add the sample and varying concentrations of EHNA. Include a control without EHNA.

  • Initiate Reaction: Add the adenosine substrate to all wells. Incubate at 37°C for 60 minutes.

  • Color Development: Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution to each well. This will react with the ammonia produced.

  • Incubation: Incubate at 37°C for 30 minutes to allow for color development.

  • Measurement: Read the absorbance at a wavelength of 620-640 nm using a microplate reader.

  • Quantification: Create a standard curve using the ammonium sulfate standards. Calculate the ADA activity in the samples and the percentage of inhibition by EHNA.

Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency

EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions and helps maintain their pluripotency.[5]

Experimental Protocol: hESC Culture with EHNA Supplementation

Materials:

  • Human embryonic stem cells

  • Feeder-free hESC culture medium (e.g., mTeSR™1)

  • Matrigel-coated culture plates

  • This compound stock solution

Procedure:

  • Cell Culture: Culture hESCs on Matrigel-coated plates in the appropriate feeder-free medium according to standard protocols.

  • EHNA Supplementation: Supplement the hESC culture medium with a final concentration of this compound (e.g., 10 µM).

  • Medium Changes: Perform daily medium changes with the EHNA-supplemented medium.

  • Passaging: Passage the cells as needed using standard techniques (e.g., enzyme-free dissociation).

  • Assessment of Pluripotency: Regularly assess the pluripotency of the cultured cells by monitoring morphology and expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) via immunocytochemistry or flow cytometry.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

EHNA_ADA_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_int Adenosine Adenosine_ext->Adenosine_int Nucleoside Transporter ADA Adenosine Deaminase (ADA) Adenosine_int->ADA Inosine Inosine ADA->Inosine Deamination EHNA EHNA Hydrochloride EHNA->ADA Inhibits

Caption: this compound inhibits adenosine deaminase (ADA), leading to an increase in intracellular adenosine levels.

EHNA_PDE2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE2 Phosphodiesterase 2 (PDE2) cAMP->PDE2 PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE2 Allosterically Activates AMP 5'-AMP PDE2->AMP Hydrolyzes EHNA EHNA Hydrochloride EHNA->PDE2 Inhibits Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound inhibits PDE2, preventing the breakdown of cAMP, particularly when PDE2 is allosterically activated by cGMP.

Conclusion

This compound is an indispensable tool for in vitro research, offering a dual mechanism of action that allows for the targeted manipulation of adenosine and cyclic nucleotide signaling. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and cellular biology, facilitating the design and execution of robust in vitro studies. Careful consideration of the specific cell type and experimental conditions is crucial for the accurate interpretation of results obtained using this potent inhibitor.

References

EHNA Hydrochloride: A Technical Guide to its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and versatile pharmacological tool extensively utilized in cellular signaling research. Its primary mechanism of action involves the dual inhibition of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This dual activity makes EHNA a powerful modulator of signaling pathways regulated by adenosine and cyclic nucleotides (cAMP and cGMP), influencing a wide array of physiological processes. This technical guide provides an in-depth overview of this compound's core functions, its impact on cellular signaling, quantitative data on its inhibitory activity, and detailed protocols for key experimental applications.

Mechanism of Action

This compound exerts its effects through the inhibition of two distinct enzymes:

  • Adenosine Deaminase (ADA): EHNA is a potent, reversible inhibitor of ADA. ADA is responsible for the deamination of adenosine to inosine, thereby regulating intracellular and extracellular adenosine levels. By inhibiting ADA, EHNA leads to an accumulation of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), initiating a cascade of downstream signaling events.

  • Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key characteristic of PDE2 is its allosteric activation by cGMP, which significantly increases its cAMP hydrolytic activity. By inhibiting PDE2, EHNA prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, potentiates the signaling pathways mediated by these second messengers, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).

Role in Cellular Signaling Pathways

The dual inhibitory action of this compound has profound implications for several critical cellular signaling pathways:

Adenosine Signaling

By preventing the degradation of adenosine, EHNA enhances signaling through all four subtypes of adenosine receptors. This can lead to a variety of cellular responses, including cardioprotection, neuroprotection, and modulation of inflammatory responses. The accumulation of intracellular adenosine can also have metabolic consequences.

EHNA This compound ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits Inosine Inosine ADA->Inosine Metabolizes Adenosine Adenosine Adenosine->ADA Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Activates Downstream Downstream Signaling Adenosine_Receptors->Downstream

EHNA's role in the adenosine signaling pathway.
Cyclic Nucleotide Signaling (cAMP and cGMP)

EHNA's inhibition of PDE2 leads to increased intracellular levels of both cAMP and cGMP.

  • cAMP Signaling: Elevated cAMP levels activate PKA, which in turn phosphorylates a multitude of downstream target proteins, regulating processes such as gene expression, metabolism, and cell growth.

  • cGMP Signaling: Increased cGMP levels activate PKG, which plays a crucial role in smooth muscle relaxation, platelet aggregation, and neuronal function.

Furthermore, the interplay between cGMP and PDE2 is a critical aspect of EHNA's action. cGMP normally activates PDE2 to degrade cAMP. By inhibiting this cGMP-stimulated degradation of cAMP, EHNA can lead to a more pronounced increase in cAMP levels in the presence of cGMP-elevating signals (e.g., from nitric oxide).

cluster_0 Cyclic GMP Pathway cluster_1 Cyclic AMP Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA cAMP->PDE2 AMP AMP PDE2->AMP Degrades GMP GMP PDE2->GMP Degrades EHNA This compound EHNA->PDE2 Inhibits

EHNA's impact on cAMP and cGMP signaling via PDE2 inhibition.

Quantitative Data

The inhibitory potency of this compound has been quantified in various systems. The following tables summarize key IC50 and Ki values.

Target Enzyme Source IC50 Value (µM) Reference
PDE2Human Myocardium0.8
PDE2Porcine Myocardium2
PDE2Rat Hepatocyte3.5
PDE2Human Platelet5.5
PDE2General4
PDE1, PDE3, PDE4Not specified>100
Adenosine DeaminaseHuman Red Blood Cells1.2
Target Ki Value Reference
Adenosine Deaminase1.6 nM

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits.

Objective: To determine the inhibitory effect of this compound on ADA activity in cell or tissue lysates.

Materials:

  • Cells or tissue of interest

  • This compound stock solution

  • ADA Assay Buffer

  • Protease inhibitor cocktail

  • Adenosine (substrate)

  • ADA Convertor and Developer reagents (per kit instructions)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Lysate Preparation:

    • Homogenize ~100 mg of tissue or 1-5 x 10^6 cells in cold ADA Assay Buffer containing a protease inhibitor cocktail

Methodological & Application

Application Notes and Protocols for EHNA Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a versatile and potent small molecule inhibitor with dual activity against adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] Its ability to modulate intracellular levels of adenosine, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP) makes it a valuable tool for a wide range of cell culture applications. These include the maintenance of stem cell pluripotency, induction of apoptosis in cancer cells, and the study of cyclic nucleotide-mediated signaling pathways. This document provides detailed protocols and quantitative data to facilitate the use of EHNA hydrochloride in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms:

  • Inhibition of Adenosine Deaminase (ADA): By inhibiting ADA, EHNA prevents the degradation of adenosine to inosine, leading to an accumulation of intracellular and extracellular adenosine.[1]

  • Inhibition of Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated hydrolysis of cAMP by PDE2. This leads to an increase in intracellular cAMP levels, particularly in the presence of elevated cGMP.[1]

The dual inhibition of ADA and PDE2 results in complex downstream effects on cellular signaling, influencing processes such as cell proliferation, differentiation, and apoptosis.

Quantitative Data

The inhibitory activity of this compound varies depending on the cell type and the target enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in various studies.

Target EnzymeCell/Tissue TypeIC50 Value (µM)
Adenosine Deaminase (ADA)Human Red Blood Cells1.2[1]
Phosphodiesterase 2 (PDE2)Human Myocardium0.8[1]
Phosphodiesterase 2 (PDE2)Porcine Myocardium2[1]
Phosphodiesterase 2 (PDE2)Rat Hepatocyte3.5[1]
Phosphodiesterase 2 (PDE2)Human Platelet5.5[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 313.83 g/mol ), dissolve 3.14 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the cytotoxic effects of this compound on a specific cell line. The optimal concentration range and incubation time should be determined empirically for each cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EHNA concentration.

  • Remove the medium from the wells and add 100 µL of the prepared EHNA dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 1 hour with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Induction and Detection of Apoptosis using Annexin V Staining

This protocol describes how to induce apoptosis with this compound and subsequently detect it using Annexin V staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., malignant pleural mesothelioma cells)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of analysis.

  • Incubate the cells overnight at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 to 48 hours. Include an untreated control and a vehicle (DMSO) control.

  • After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency

This protocol outlines the use of this compound to maintain the undifferentiated state of hESCs in feeder-free conditions.

Materials:

  • Human embryonic stem cells

  • Feeder-free hESC culture medium (e.g., mTeSR™1)

  • Matrigel-coated culture plates

  • This compound stock solution (10 mM in DMSO)

  • Gentle cell dissociation reagent (e.g., ReLeSR™)

  • ROCK inhibitor (e.g., Y-27632)

Protocol:

  • Culture hESCs on Matrigel-coated plates in feeder-free medium according to standard protocols.

  • Supplement the hESC culture medium with 10 µM this compound.

  • Perform daily medium changes with fresh medium containing 10 µM this compound.

  • Passage the hESCs when the colonies become large and start to merge. Use a gentle, enzyme-free passaging reagent to maintain cell health and pluripotency.

  • During passaging, it is recommended to add a ROCK inhibitor to the culture medium for the first 24 hours to enhance cell survival.

  • Continue to culture the hESCs in the presence of 10 µM this compound to maintain their pluripotent state. Regularly monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) by immunocytochemistry or flow cytometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the dual inhibitory action of this compound on adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), and the subsequent effects on adenosine and cyclic nucleotide signaling.

EHNA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor Adenosine_ext->Adenosine_Receptor Activates Adenosine_int Adenosine Adenosine_ext->Adenosine_int Transport AC Adenylyl Cyclase Adenosine_Receptor->AC Modulates EHNA EHNA hydrochloride ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Inosine Inosine ADA->Inosine Converts Adenosine_int->ADA Substrate Downstream Downstream Cellular Effects (e.g., Apoptosis, Pluripotency) Adenosine_int->Downstream ATP ATP ATP->AC cAMP cAMP AC->cAMP Converts cAMP->PDE2 Substrate cAMP->Downstream AMP AMP PDE2->AMP Hydrolyzes GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC cGMP cGMP sGC->cGMP Converts cGMP->PDE2 Activates cGMP->Downstream

Caption: Signaling pathway of this compound.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the key steps in performing a cell viability assay using this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_ehna Prepare serial dilutions of this compound incubate_overnight->prepare_ehna treat_cells Treat cells with EHNA or vehicle control incubate_overnight->treat_cells prepare_ehna->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Experimental workflow for MTT-based cell viability assay.

Logical Relationship for Apoptosis Detection

The following diagram illustrates the logical flow for identifying different cell populations in an apoptosis assay using Annexin V and Propidium Iodide staining after treatment with this compound.

Apoptosis_Logic start Cell Population after EHNA Treatment annexin_v Annexin V Staining start->annexin_v pi Propidium Iodide (PI) Staining annexin_v->pi Negative pi2 Propidium Iodide (PI) Staining annexin_v->pi2 Positive live Live Cells pi->live Negative necrotic Primary Necrotic Cells (Annexin V Negative, PI Positive - Rare) pi->necrotic Positive early_apoptosis Early Apoptotic Cells pi2->early_apoptosis Negative late_apoptosis Late Apoptotic/ Necrotic Cells pi2->late_apoptosis Positive

References

Application Notes and Protocols for EHNA Hydrochloride in Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a small molecule that has demonstrated significant utility in the field of stem cell research. Primarily known as a dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA), recent studies have highlighted its role in maintaining the pluripotency of human embryonic stem cells (hESCs) in feeder-free conditions, independent of its canonical inhibitory functions. This application note provides detailed protocols and technical data for the use of this compound in stem cell culture, offering a valuable tool for researchers focused on pluripotency maintenance and differentiation control.

Mechanism of Action

This compound has two well-established inhibitory activities:

  • Phosphodiesterase 2 (PDE2) Inhibition: PDE2 is a dual-substrate-specific enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound can modulate the intracellular levels of these second messengers, thereby influencing various cellular signaling pathways.

  • Adenosine Deaminase (ADA) Inhibition: ADA is a key enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine. Inhibition of ADA by this compound leads to an accumulation of adenosine, which can activate adenosine receptors and trigger downstream signaling cascades.

Intriguingly, research suggests that EHNA's ability to maintain hESC pluripotency may not be directly mediated by either PDE2 or ADA inhibition, pointing towards a novel, yet to be fully elucidated, mechanism of action. This makes EHNA a subject of ongoing research to uncover new pathways governing stem cell self-renewal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity of this compound

TargetIC₅₀ ValueCell/Tissue Type
Phosphodiesterase 2 (PDE2)0.8 - 4 µMcGMP-stimulated
Adenosine Deaminase (ADA)1.2 µMHuman red blood cells

Table 2: Application of this compound in Stem Cell Culture

ApplicationEffective ConcentrationCell TypeCulture ConditionKey Outcome
Maintenance of Pluripotency10 µMHuman Embryonic Stem Cells (hESCs)Feeder-free, without bFGFSuppression of spontaneous differentiation, maintenance of pluripotency markers (NANOG, POU5F1/Oct-4, SSEA4) for over 10 passages.
Blocking Neuronal Differentiation10 µMHuman Embryonic Stem Cells (hESCs)Directed neuronal differentiation conditionsStrong blockade of neuronal differentiation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Pluripotency Maintenance

The precise signaling pathway through which this compound maintains hESC pluripotency is still under investigation and appears to be independent of its known targets, PDE2 and ADA. The following diagram illustrates the current understanding, highlighting the novel nature of the pathway.

EHNA_Pluripotency_Pathway EHNA This compound Unknown_Receptor Novel Cellular Target(s) (Mechanism Unknown) EHNA->Unknown_Receptor Downstream_Signaling Unknown Intracellular Signaling Cascade Unknown_Receptor->Downstream_Signaling Pluripotency_Factors Activation of Core Pluripotency Network Downstream_Signaling->Pluripotency_Factors NANOG NANOG Pluripotency_Factors->NANOG POU5F1 POU5F1 (Oct-4) Pluripotency_Factors->POU5F1 SOX2 SOX2 Pluripotency_Factors->SOX2 Self_Renewal Maintenance of Self-Renewal and Pluripotency NANOG->Self_Renewal POU5F1->Self_Renewal SOX2->Self_Renewal

Caption: Proposed novel signaling pathway of this compound in maintaining hESC pluripotency.

Experimental Workflow: Maintenance of hESC Pluripotency

The following diagram outlines the general workflow for maintaining hESCs in a pluripotent state using this compound.

EHNA_Maintenance_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Prep_Media Prepare Basal Medium (DMEM/F12, KOSR, NEAA, L-Gln, 2-ME) Add_EHNA Culture in Basal Medium + 10 µM this compound Prep_Media->Add_EHNA Prep_EHNA Prepare 10 mM EHNA Stock in DMSO or water Prep_EHNA->Add_EHNA Coat_Plates Coat Culture Plates with Matrigel Seed_Cells Seed hESCs onto Coated Plates Coat_Plates->Seed_Cells Seed_Cells->Add_EHNA Daily_Feed Daily Medium Change Add_EHNA->Daily_Feed Passage Passage Cells (e.g., every 4-5 days) Daily_Feed->Passage Passage->Seed_Cells ICC Immunocytochemistry (NANOG, POU5F1) Passage->ICC qPCR qPCR for Pluripotency Gene Expression Passage->qPCR Trilineage Trilineage Differentiation Potential Assay Passage->Trilineage

Caption: Workflow for feeder-free maintenance of hESCs using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (Molecular Weight: 313.83 g/mol )

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.14 mg of this compound in 1 mL of DMSO or water.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 2 years.

Protocol 2: Feeder-Free Maintenance of hESCs with this compound

This protocol is adapted from standard feeder-free culture methods for hESCs.

Materials:

  • hESCs

  • DMEM/F-12 basal medium

  • 20% KnockOut™ Serum Replacement (KOSR)

  • 1% Non-Essential Amino Acids (NEAA)

  • 2 mM L-glutamine

  • 0.1 mM 2-mercaptoethanol

  • 10 µM this compound (from 10 mM stock)

  • Matrigel®-coated culture plates

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell dissociation reagent (e.g., Collagenase IV or Dispase)

Procedure:

  • Media Preparation: Prepare the complete culture medium by supplementing the DMEM/F-12 basal medium with 20% KOSR, 1% NEAA, 2 mM L-glutamine, and 0.1 mM 2-mercaptoethanol. Immediately before use, add this compound to a final concentration of 10 µM.

  • Cell Seeding:

    • Aspirate the old medium from the hESC

Application Notes and Protocols: EHNA Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a versatile pharmacological tool with significant applications in neuroscience research. It functions as a potent and selective dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2][3][4] This dual inhibitory action allows researchers to investigate the complex interplay of adenosine and cyclic nucleotide signaling pathways in the central nervous system. These application notes provide a comprehensive overview of this compound's use in neuroscience, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

  • Inhibition of Adenosine Deaminase (ADA): ADA is a key enzyme responsible for the degradation of adenosine to inosine. By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine, thereby potentiating its effects on adenosine receptors (A1, A2A, A2B, and A3).[3][5] This modulation of adenosine signaling is crucial in processes such as neurotransmission, neuroprotection, and inflammation.

  • Inhibition of Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][6] EHNA selectively inhibits the cGMP-stimulated hydrolysis of cAMP by PDE2.[1][2] This leads to an increase in intracellular cAMP levels, particularly in response to cGMP signaling, allowing for the study of crosstalk between these two critical second messenger systems.

Key Applications in Neuroscience Research

  • Studying Adenosine Signaling: By preventing the breakdown of adenosine, EHNA is instrumental in elucidating the roles of adenosine in synaptic transmission and plasticity.[7]

  • Investigating Neuroprotection: EHNA has been utilized in models of ischemia and other neurological disorders to explore the neuroprotective effects of elevated adenosine levels.[3][8]

  • Modulating Neurotransmitter Release: Through its influence on presynaptic adenosine receptors and cyclic nucleotide levels, EHNA can be used to study the regulation of neurotransmitter release.

  • Analyzing cAMP/cGMP Crosstalk: The selective inhibition of PDE2 by EHNA provides a valuable tool to dissect the intricate interactions between cAMP and cGMP signaling pathways in neurons.[1]

  • Preventing Neuronal Differentiation: EHNA has been shown to suppress the spontaneous and directed differentiation of stem cells into neurons, making it useful in stem cell research.[1][9][10]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Target IC50 Value Species/Tissue Reference
Adenosine Deaminase (ADA)1.2 µMHuman red blood cells[3][11]
Phosphodiesterase 2 (PDE2)0.8 µMHuman myocardium[2][3]
2 µMPorcine myocardium[2][3]
4 µM-[2]
0.8 - 4 µM-[1][7][9][10]
Phosphodiesterase 1 (PDE1)> 100 µM-[3]
Phosphodiesterase 3 (PDE3)> 100 µM-[3]
Phosphodiesterase 4 (PDE4)> 100 µM-[3]

Table 1: Inhibitory Potency of this compound

Parameter Value Reference
Molecular Weight313.83 g/mol [1][9][10]
FormulaC14H23N5O.HCl[1][9][10]
Purity≥98% (HPLC)[9][10]
Solubility (Water)up to 100 mM[1][9][10]
Solubility (DMSO)up to 100 mM[1][9][10]
Solubility (Ethanol)up to 100 mM[1][9][10]
StorageRoom Temperature (for solid)[1][9][10]
-20°C (for stock solutions)[6][12]

Table 2: Physicochemical Properties of this compound

Signaling Pathways and Experimental Workflows

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine CD73 CD73 Inosine Inosine Adenosine->Inosine ADA Adenosine Deaminase (ADA) A_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->A_Receptor Binds EHNA EHNA Hydrochloride EHNA->ADA Inhibits Adenosine_intra Adenosine AC Adenylyl Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuroprotection, etc.) CREB->Gene Regulates A_Receptor->AC Activates/ Inhibits

Caption: Adenosine signaling pathway modulated by this compound.

cGMP_cAMP_Crosstalk cluster_upstream cluster_pde cluster_cAMP NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Activates cAMP cAMP PDE2->cAMP Degrades EHNA EHNA Hydrochloride EHNA->PDE2 Inhibits AC Adenylyl Cyclase AC->cAMP ATP_cAMP ATP PKA PKA cAMP->PKA Activates Neuronal_Effects Downstream Neuronal Effects PKA->Neuronal_Effects

Caption: EHNA's role in cGMP-cAMP crosstalk via PDE2 inhibition.

experimental_workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Neurological Disorder Model A Plate Primary Neuronal Cells B Pre-treat with this compound (e.g., 10 µM for 2 hours) A->B C Induce Neuronal Injury (e.g., Oxygen-Glucose Deprivation) B->C D Incubate for 24 hours C->D E Assess Neuronal Viability (e.g., MTT assay, LDH assay) D->E F Induce Neurological Disorder in Animal Model (e.g., Stroke model) G Administer this compound (e.g., Intraperitoneal injection) F->G H Behavioral Assessments (e.g., Neurological deficit score) G->H I Histological Analysis (e.g., Infarct volume measurement) G->I

Caption: General experimental workflows for this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol outlines a general procedure to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD) in primary cortical neurons.

Materials:

  • This compound

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Glucose-free DMEM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Anaerobic chamber or gas-pack system (95% N2, 5% CO2)

Procedure:

  • Cell Culture:

    • Isolate primary cortical neurons from E18 rat embryos following standard protocols.

    • Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in supplemented Neurobasal medium.

    • Culture the neurons for 7-10 days in a humidified incubator at 37°C and 5% CO2.

  • EHNA Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of EHNA (e.g., 1-50 µM). A vehicle control (water or DMSO) should be included.

    • Pre-incubate the cells with EHNA for 2 hours.

  • Oxygen-Glucose Deprivation (OGD):

    • After pre-incubation, wash the cells twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM and place the plate in an anaerobic chamber at 37°C for a predetermined duration (e.g., 60-90 minutes) to induce ischemic-like injury.

    • Control wells (no OGD) should be incubated with regular supplemented Neurobasal medium in a normoxic incubator.

  • Reperfusion and Incubation:

    • Following OGD, remove the plate from the anaerobic chamber and replace the glucose-free DMEM with the original supplemented Neurobasal medium containing EHNA or vehicle.

    • Return the plate to the normoxic incubator and incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (no OGD) group.

Protocol 2: In Vivo Administration in a Rodent Model of Stroke

This protocol provides a general guideline for administering this compound in a rat model of middle cerebral artery occlusion (MCAO).

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Adult male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Animal Model:

    • Induce focal cerebral ischemia using the intraluminal filament model of MCAO in anesthetized rats.

  • EHNA Administration:

    • Prepare a solution of this compound in sterile saline.

    • Administer this compound via intraperitoneal (i.p.) injection at a specific dose (e.g., 1-10 mg/kg body weight). The timing of administration can be varied (e.g., before, during, or after MCAO) depending on the study design. A vehicle control group receiving saline should be included.

  • Behavioral Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Histological Analysis:

    • After behavioral testing, euthanize the animals and perfuse the brains.

    • Harvest the brains and section them coronally.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize concentrations, incubation times, and dosages for their specific experimental models and conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Studying Cardiovascular Function with EHNA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a versatile pharmacological tool with significant applications in cardiovascular research. It functions as a potent and selective dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This dual inhibitory action allows researchers to investigate the intricate roles of adenosine and cyclic nucleotide signaling pathways in cardiac physiology and pathophysiology.

EHNA's inhibition of ADA prevents the degradation of adenosine, leading to its accumulation and subsequent activation of adenosine receptors. This is particularly relevant in studying cardioprotective mechanisms, as adenosine is known to play a crucial role in mitigating ischemia-reperfusion injury.

Simultaneously, EHNA's selective inhibition of PDE2, a cGMP-stimulated phosphodiesterase, offers a unique avenue to explore the crosstalk between the cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) signaling pathways. By inhibiting PDE2, EHNA prevents the cGMP-stimulated hydrolysis of cAMP, leading to an increase in intracellular cAMP levels under specific conditions. This interaction is pivotal in regulating cardiac contractility, heart rate, and calcium homeostasis. These application notes provide detailed protocols and data for utilizing EHNA hydrochloride to investigate these critical aspects of cardiovascular function.

Data Presentation

Table 1: Inhibitory Potency of this compound
Target EnzymeSpecies/TissueIC50 / KiReference(s)
Adenosine Deaminase (ADA)-Ki = 1.6 nM
Phosphodiesterase 2 (PDE2)Human MyocardiumIC50 = 0.8 µM
Phosphodiesterase 2 (PDE2)Porcine MyocardiumIC50 = 2 µM
Phosphodiesterase 2 (PDE2)GeneralIC50 = 4 µM
cGMP-stimulated PDE activityFrog VentricleIC50 ≈ 4-5 µM
Reversal of cGMP-inhibited ICaFrog Ventricular MyocytesIC50 ≈ 3 µM
Table 2: Effects of this compound on Cardiovascular Parameters
Experimental ModelParameter MeasuredTreatment ConditionsObserved EffectReference(s)
Isolated Perfused Rat HeartIschemia-Reperfusion Injury5 µM EHNAReduced incidence of ventricular fibrillation, lower resting tension, improved recovery of contraction amplitude and heart rate, increased coronary flow.
Isolated Frog Ventricular MyocytesL-type Ca2+ current (ICa)0.3-30 µM EHNA on isoprenaline-stimulated ICaReversed the inhibitory effect of cGMP.
Isolated Frog Ventricular MyocytesL-type Ca2+ current (ICa)30 µM EHNA on isoprenaline-stimulated ICa with NO donorsBlocked the inhibitory effect of NO donors.
Mouse Sinoatrial Node MyocytesSpontaneous Action Potential Firing10 µM EHNAIncreased spontaneous action potential frequency.
Rat Ventricular Myocardiumβ2 adrenoceptor-mediated inotropyPresence of EHNAIncreased inotropy and cAMP levels in the left ventricle.

Signaling Pathways

EHNA_Adenosine_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Metabolized by Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor Activates Inosine Inosine ADA->Inosine EHNA This compound EHNA->ADA Inhibits G_Protein G-protein Adenosine_Receptor->G_Protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Cardioprotection Cardioprotective Effects Effector->Cardioprotection Leads to

EHNA_cGMP_cAMP_Crosstalk cluster_cGMP cGMP Pathway cluster_cAMP cAMP Pathway cluster_PDE Phosphodiesterase Regulation NO_NP Nitric Oxide (NO) / Natriuretic Peptides (NPs) sGC_pGC sGC / pGC NO_NP->sGC_pGC Activate cGMP cGMP sGC_pGC->cGMP Converts GTP to GTP GTP PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Stimulates Adrenergic_Stim β-Adrenergic Stimulation AC Adenylyl Cyclase (AC) Adrenergic_Stim->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP cAMP->PDE2 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE2->AMP EHNA This compound EHNA->PDE2 Inhibits Ca_Handling ↑ Ca2+ Handling & Contractility PKA->Ca_Handling Phosphorylates targets leading to

Experimental Protocols

Protocol 1: Isolated Langendorff-Perfused Heart Model for Ischemia-Reperfusion Injury

This protocol describes the induction of ischemia-reperfusion injury in an isolated rodent heart to study the cardioprotective effects of this compound.

Materials:

  • Langendorff perfusion apparatus

  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM D-glucose. Bubble with 95% O2 / 5% CO2 to a pH of 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • Heparin (1000 U/mL)

  • Anesthetic (e.g., pentobarbital, ketamine/xylazine)

  • Surgical instruments

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent (e.g., rat or mouse) via intraperitoneal injection.

    • Administer heparin (e.g., 200 IU, intraperitoneally) to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

  • Heart Excision and Cannulation:

    • Rapidly excise the heart and place it in ice-cold KHB to induce cardiac arrest.

    • Identify the aorta and carefully cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles.

    • Secure the aorta with a suture.

  • Stabilization:

    • Initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70-80 mmHg for rats).

    • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Ischemia-Reperfusion Protocol:

    • Baseline: Record baseline functional parameters for 10-15 minutes.

    • EHNA Treatment (optional pre-treatment): For the treatment group, switch to KHB containing the desired concentration of EHNA (e.g., 5 µM) and perfuse for 15-20 minutes before inducing ischemia. The control group will continue to receive normal KHB.

    • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfusion: Restore perfusion with either normal KHB (control) or EHNA-containing KHB (treatment) for a period of 60-120 minutes.

  • Data Acquisition and Analysis:

    • Continuously record LVDP, heart rate, and coronary flow throughout the experiment.

    • At the end of the reperfusion period, the heart can be collected for further biochemical analysis (e.g., infarct size measurement using TTC staining, protein analysis).

    • Compare the recovery of cardiac function and infarct size between the control and EHNA-treated groups.

Langendorff_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Heparinization Administer Heparin Anesthesia->Heparinization Heart_Excision Excise Heart Heparinization->Heart_Excision Cannulation Cannulate Aorta on Langendorff Apparatus Heart_Excision->Cannulation Stabilization Stabilize Heart with KHB Perfusion (20-30 min) Cannulation->Stabilization Baseline Record Baseline Function (10-15 min) Stabilization->Baseline Treatment Perfusion with EHNA (Treatment Group) Baseline->Treatment Ischemia Induce Global Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfuse with or without EHNA (60-120 min) Ischemia->Reperfusion Data_Analysis Analyze Cardiac Function and Infarct Size Reperfusion->Data_Analysis End End Data_Analysis->End

Protocol 2: Phosphodiesterase 2 (PDE2) Activity Assay in Cardiac Myocytes

This protocol provides a method to measure the effect of this compound on PDE2 activity in isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes

  • Lysis buffer (e.g., containing protease and phosphatase inhibitors)

  • PDE reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • cAMP substrate (e.g., 1 µM)

  • cGMP (for stimulation of PDE2 activity)

  • This compound

  • 5'-nucleotidase (Crotalus atrox venom)

  • Phosphate assay reagent (e.g., Malachite Green-based)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Isolate cardiac myocytes from heart tissue using established enzymatic digestion protocols.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cytosolic proteins, including PDE2.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • PDE2 Activity Assay:

    • Prepare reaction mixtures in a 96-well plate. Each reaction should contain:

      • PDE reaction buffer

      • Cell lysate (a standardized amount of protein)

      • cGMP (e.g., 1 µM, to stimulate PDE2)

      • Varying concentrations of this compound or vehicle (control).

    • Pre-incubate the mixtures at 30°C for 10 minutes.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Conversion of AMP to Phosphate:

    • Add 5'-nucleotidase to each well to convert the AMP produced by PDE activity into adenosine and inorganic phosphate (Pi).

    • Incubate at 30°C for 10 minutes.

  • Phosphate Detection:

    • Add the phosphate assay reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi produced in each sample.

    • Determine the PDE2 activity (as pmol AMP hydrolyzed/min/mg protein).

    • Plot the PDE2 activity against the concentration of EHNA

EHNA Hydrochloride: A Versatile Tool for Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and versatile small molecule inhibitor widely utilized in immunology research. It exhibits a dual mechanism of action, functioning as a reversible inhibitor of adenosine deaminase (ADA) and a selective inhibitor of phosphodiesterase 2 (PDE2). This dual activity makes EHNA a powerful tool for dissecting the complex roles of adenosine signaling and cyclic nucleotide pathways in regulating immune cell function. These application notes provide a comprehensive overview of this compound's use in immunological studies, including its mechanism of action, key applications, and detailed experimental protocols.

Mechanism of Action

This compound's immunomodulatory effects stem from its ability to interfere with two key enzymatic pathways:

  • Adenosine Deaminase (ADA) Inhibition: ADA is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, EHNA leads to an accumulation of extracellular and intracellular adenosine. Adenosine, in turn, signals through four G-protein coupled receptors (A1, A2A, A2B, and A3) on the surface of immune cells, triggering a cascade of downstream signaling events that can profoundly influence immune responses.

  • Phosphodiesterase 2 (PDE2) Inhibition: PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In immune cells, the intracellular levels of these cyclic nucleotides are critical for regulating activation, proliferation, and cytokine production. By inhibiting PDE2, EHNA can lead to an increase in intracellular cAMP and cGMP levels, thereby modulating various cellular functions.

The interplay between these two inhibitory activities allows researchers to investigate the intricate connections between adenosine signaling and cyclic nucleotide-dependent pathways in the immune system.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the reported inhibitory concentrations (IC50) of this compound for its primary targets, as well as effective concentrations used in various immunological assays.

Table 1: IC50 Values for this compound

TargetSpecies/Cell TypeIC50 ValueReference(s)
Adenosine Deaminase (ADA)Human Red Blood Cells1.2 µM[1]
Phosphodiesterase 2 (PDE2)Human Myocardium0.8 µM[1][2]
Phosphodiesterase 2 (PDE2)Porcine Myocardium2 µM[2]
Phosphodiesterase 2 (PDE2)Rat Hepatocyte3.5 µM[1]
Phosphodiesterase 2 (PDE2)Human Platelet5.5 µM[1]

Table 2: Effective Concentrations of this compound in Immunological Assays

AssayCell TypeConcentrationObserved EffectReference(s)
Lymphocyte ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)0.3 µM90% inhibition of ADA activity[3]
Lymphocyte ProliferationHuman PBMCs100 µMMinimal concentration to inhibit thymidine uptake[3]
Thymocyte ProliferationGuinea Pig ThymocytesNot specifiedInhibition of spontaneous proliferation[3]
Cytokine Production (in response to Concanavalin A)Porcine T-cellsDose-dependentInhibition of TNF-α, IFN-γ, IL-2; Potentiation of IL-10[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the dual mechanism of action of this compound on immune cells, leading to the modulation of downstream signaling pathways.

Mechanism of this compound action.
Experimental Workflow for T-Cell Proliferation Assay

This diagram outlines a typical workflow for assessing the effect of this compound on T-cell proliferation using a dye dilution assay.

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Culture cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Label_Cells Label T-cells with proliferation dye (e.g., CFSE) Isolate_PBMCs->Label_Cells Prepare_Plates Plate labeled T-cells Label_Cells->Prepare_Plates Add_EHNA Add this compound (various concentrations) Prepare_Plates->Add_EHNA Add_Stimuli Add T-cell stimuli (e.g., anti-CD3/CD28 beads) Add_EHNA->Add_Stimuli Incubate Incubate for 3-5 days Add_Stimuli->Incubate Stain_Cells Stain for T-cell surface markers (e.g., CD4, CD8) Incubate->Stain_Cells Acquire_Data Acquire data using flow cytometry Stain_Cells->Acquire_Data Analyze_Proliferation Analyze dye dilution to quantify proliferation Acquire_Data->Analyze_Proliferation

T-Cell Proliferation Assay Workflow.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol details the methodology for assessing the impact of this compound on the proliferation of human T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Anti-CD3/CD28 Dynabeads™ (or other T-cell stimuli)

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8)

Methodology:

  • Isolation of T-cells: Isolate T-cells from fresh human PBMCs using a negative selection method to avoid pre-activation.

  • CFSE Labeling:

    • Resuspend 1 x 10^7 T-cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Plating and Treatment:

    • Resuspend CFSE-labeled T-cells at a concentration of 1 x 10^6 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM. Add 50 µL of the EHNA dilutions to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubation (Optional but recommended): Incubate the cells with EHNA for 1-2 hours at 37°C before stimulation to ensure target engagement.

  • T-cell Stimulation:

    • Add 50 µL of anti-CD3/CD28 beads at the manufacturer's recommended concentration to each well. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

    • Acquire data on a flow cytometer.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will show successive halving of CFSE intensity. Gate on CD4+ and CD8+ T-cell populations to analyze proliferation within these subsets.

Protocol 2: Cytokine Release Assay

This protocol describes how to measure the effect of this compound on cytokine production by activated T-cells.

Materials:

  • Isolated human T-cells

  • Complete RPMI-1640 medium

  • This compound stock solution

  • T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA, or PMA/Ionomycin)

  • 96-well flat-bottom culture plates

  • ELISA kits or multiplex bead array kits for desired cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10, TNF-α)

  • Plate reader or flow cytometer compatible with the chosen cytokine detection method

Methodology:

  • Cell Plating and Treatment:

    • Isolate and resuspend T-cells at 1 x 10^6 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension per well in a 96-well plate.

    • Add 50 µL of this compound dilutions (e.g., 0.1 µM to 50 µM) or vehicle control.

    • Pre-incubate for 1-2 hours at 37°C.

  • T-cell Stimulation:

    • Add 50 µL of the chosen T-cell stimulus to the wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The optimal incubation time will depend on the specific cytokines being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification:

    • Analyze the cytokine concentrations in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

Protocol 3: Regulatory T-cell (Treg) Suppression Assay

This protocol is designed to evaluate the effect of this compound on the suppressive function of regulatory T-cells.

Materials:

  • CD4+CD25+ regulatory T-cells (Tregs) and CD4+CD25- conventional T-cells (Tconv) isolated from human PBMCs (e.g., by magnetic-activated cell sorting - MACS).

  • CFSE

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Anti-CD3/CD28 beads

  • 96-well round-bottom culture plates

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Isolate Tregs and Tconvs.

    • Label the Tconvs with CFSE as described in Protocol 1.

  • Co-culture Setup:

    • Plate the CFSE-labeled Tconvs at a constant number (e.g., 5 x 10^4 cells/well).

    • Add Tregs at varying ratios to the Tconvs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). Include a control with Tconvs alone.

    • Add this compound at desired concentrations or vehicle control to the co-cultures.

  • Stimulation and Incubation:

    • Add anti-CD3/CD28 beads to stimulate the Tconvs.

    • Incubate the co-culture for 4-5 days.

  • Analysis:

    • Harvest the cells and stain for CD4.

    • Analyze the proliferation of the CD4+ Tconv population by measuring CFSE dilution using flow cytometry.

    • The suppressive capacity of Tregs is determined by their ability to inhibit the proliferation of Tconvs. The effect of EHNA on this suppression can then be quantified.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of adenosine and cyclic nucleotides in immune regulation. Its dual inhibitory action on ADA and PDE2 provides a unique opportunity to modulate these interconnected signaling pathways. The protocols provided herein offer a starting point for researchers to explore the immunomodulatory effects of EHNA in various experimental settings. Careful dose-response studies and consideration of the specific immune cell populations under investigation will be crucial for obtaining robust and meaningful data. By leveraging the properties of EHNA, researchers can gain deeper insights into the fundamental mechanisms governing immune cell function, which may ultimately inform the development of novel therapeutic strategies for a range of immune-mediated diseases.

References

Application Notes and Protocols for EHNA Hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and versatile inhibitor of two key enzyme families: adenosine deaminases (ADA) and phosphodiesterases (PDEs), with a particular selectivity for PDE2. This dual inhibitory action makes EHNA a valuable tool in a wide range of research areas, including cardiovascular disease, neuroscience, immunology, and stem cell biology. These application notes provide detailed protocols for the use of this compound in enzyme assays, enabling researchers to accurately determine its inhibitory effects and explore its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects through the reversible inhibition of ADA and PDE2.

  • Adenosine Deaminase (ADA) Inhibition : ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine. This elevation in adenosine levels can, in turn, modulate a variety of physiological processes through the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous signaling pathways.

  • Phosphodiesterase 2 (PDE2) Inhibition : PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is a dual-substrate enzyme, meaning it can hydrolyze both cAMP and cGMP. A key characteristic of PDE2 is its allosteric activation by cGMP. When cGMP binds to the regulatory GAF-B domain of PDE2, the enzyme's hydrolytic activity towards cAMP is significantly increased. EHNA selectively inhibits PDE2, leading to an accumulation of cAMP and cGMP in cells. This can have profound effects on signaling pathways that are dependent on these cyclic nucleotides.[1][2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for EHNA can vary depending on the enzyme source, species, and assay conditions.

Enzyme TargetSpecies/Tissue SourceIC50 Value (µM)
Adenosine Deaminase (ADA)Human Red Blood Cells1.2[1][3]
Adenosine Deaminase (ADA)Human Astrocytoma Cells1.5[3]
Phosphodiesterase 2 (PDE2)Human Myocardium0.8[1][4][5]
Phosphodiesterase 2 (PDE2)Porcine Myocardium2[1][4][5]
Phosphodiesterase 2 (PDE2)Rat Hepatocyte3.5[1]
Phosphodiesterase 2 (PDE2)Human Platelet5.5[1]
Phosphodiesterase 2 (PDE2)General0.8 - 4[6][7][8]
Phosphodiesterase 1 (PDE1)General> 100[1]
Phosphodiesterase 3 (PDE3)General> 100[1]
Phosphodiesterase 4 (PDE4)General> 100[1]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of Adenosine Deaminase Inhibition by EHNA

ADA_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_int Adenosine Adenosine_ext->Adenosine_int Nucleoside Transporter ADA Adenosine Deaminase (ADA) Adenosine_int->ADA Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_int->Adenosine_Receptor Activation Inosine Inosine ADA->Inosine Deamination EHNA This compound EHNA->ADA Inhibition Downstream Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Downstream

Caption: Inhibition of adenosine deaminase (ADA) by this compound.

Signaling Pathway of Phosphodiesterase 2 (PDE2) Inhibition by EHNA

PDE2_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_intracellular Intracellular Space sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Synthesis AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Synthesis NO Nitric Oxide (NO) NO->sGC Activation Hormones Hormones/ Neurotransmitters Hormones->AC Activation GTP GTP ATP ATP PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Allosteric Activation cGMP->PDE2 PKG Protein Kinase G (PKG) cGMP->PKG Activation cAMP->PDE2 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE2->AMP Hydrolysis GMP GMP PDE2->GMP Hydrolysis EHNA This compound EHNA->PDE2 Inhibition Downstream_PKA PKA-mediated Effects PKA->Downstream_PKA Downstream_PKG PKG-mediated Effects PKG->Downstream_PKG

Caption: Inhibition of phosphodiesterase 2 (PDE2) by this compound.

Experimental Workflow for an Enzyme Inhibition Assay

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents: - Enzyme (ADA or PDE2) - Substrate (Adenosine, cAMP, or cGMP) - Assay Buffer - this compound Stock Solution Start->Prep_Reagents Serial_Dilution Prepare Serial Dilutions of this compound Prep_Reagents->Serial_Dilution Assay_Setup Set up Assay Plate: - Control wells (no inhibitor) - Test wells (with EHNA dilutions) - Blank wells (no enzyme) Serial_Dilution->Assay_Setup Add_Enzyme Add Enzyme to Control and Test Wells Assay_Setup->Add_Enzyme Pre_incubation Pre-incubate Enzyme with EHNA Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction by Adding Substrate Pre_incubation->Add_Substrate Incubation Incubate at Controlled Temperature and Time Add_Substrate->Incubation Stop_Reaction Stop the Reaction (if necessary) Incubation->Stop_Reaction Detection Measure Product Formation or Substrate Depletion (e.g., Absorbance, Fluorescence, Luminescence) Stop_Reaction->Detection Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an enzyme inhibition assay.

Experimental Protocols

Protocol 1: Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a colorimetric method for determining the inhibitory activity of this compound on adenosine deaminase. The assay is based on the quantification of ammonia produced from the deamination of adenosine.

Materials:

  • Purified Adenosine Deaminase (ADA)

  • Adenosine

  • This compound

  • Sodium Phosphate Buffer (50 mM, pH 7.5)

  • Phenol/Nitroprusside solution (106 mM phenol, 0.17 mM sodium nitroprusside)

  • Alkaline Hypochlorite solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 630 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Adenosine (e.g., 20 mM) in Sodium Phosphate Buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in Sodium Phosphate Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank wells: 50 µL of Sodium Phosphate Buffer.

      • Control wells (No Inhibitor): 25 µL of Sodium Phosphate Buffer and 25 µL of ADA solution.

      • Test wells: 25 µL of the corresponding this compound dilution and 25 µL of ADA solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow EHNA to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the Adenosine solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 150 µL of Phenol/Nitroprusside solution to each well.

    • Add 150 µL of Alkaline Hypochlorite solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the control and test wells.

    • Calculate the percentage of inhibition for each EHNA concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the EHNA concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Phosphodiesterase 2 (PDE2) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on PDE2 activity. This assay measures the amount of phosphate produced from the hydrolysis of cAMP or cGMP.

Materials:

  • Recombinant human PDE2

  • Cyclic AMP (cAMP) or Cyclic GMP (cGMP)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of cAMP or cGMP (e.g., 10 mM) in the Assay Buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent.

    • Prepare serial dilutions of this compound in the Assay Buffer to obtain a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well microplate, add the following to the appropriate wells:

      • Blank wells: 50 µL of Assay Buffer.

      • Control wells (No Inhibitor): 25 µL of Assay Buffer and 25 µL of PDE2 enzyme solution.

      • Test wells: 25 µL of the respective this compound dilution and 25 µL of PDE2 enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the PDE2 reaction by adding 25 µL of the cAMP or cGMP substrate solution to all wells. For assessing cGMP-stimulated cAMP hydrolysis, include a low concentration of cGMP (e.g., 1-5 µM) in the reaction mixture with cAMP as the primary substrate.

  • Incubation:

    • Incubate the plate at 30°C for 20-30 minutes.

  • Conversion to Phosphate:

    • Add 25 µL of 5'-Nucleotidase solution to each well to convert the AMP or GMP produced into adenosine or guanosine and inorganic phosphate.

    • Incubate at 30°C for an additional 10-15 minutes.

  • Phosphate Detection:

    • Add 100 µL of the phosphate detection reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow color to develop.

  • Measurement:

    • Measure the absorbance of each well at the appropriate wavelength for the chosen phosphate detection reagent (e.g., ~630 nm for Malachite Green).

  • Data Analysis:

    • Follow the same data analysis steps as described in the ADA inhibition assay protocol to calculate the % inhibition and determine the IC50 value of EHNA for PDE2.

Conclusion

This compound is a powerful pharmacological tool for the study of purinergic signaling and cyclic nucleotide-mediated pathways. The protocols provided here offer a framework for researchers to reliably assess the inhibitory activity of EHNA against adenosine deaminase and phosphodiesterase 2. By carefully following these methodologies and adapting them to specific experimental needs, scientists can further elucidate the complex roles of these enzymes in health and disease, and explore the therapeutic potential of their inhibition.

References

Application Notes and Protocols for EHNA Hydrochloride in Cyclic Nucleotide Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride, a potent and selective dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA), in the study of cyclic nucleotide signaling pathways. EHNA hydrochloride serves as a critical pharmacological tool to investigate the roles of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in various physiological and pathophysiological processes. This document outlines the mechanism of action of EHNA, presents its inhibitory profile, and offers detailed protocols for its application in key experiments, including PDE activity assays, measurement of intracellular cyclic nucleotide levels, and functional cellular assays.

Introduction to this compound and Cyclic Nucleotide Signaling

Cyclic nucleotides, primarily cAMP and cGMP, are ubiquitous second messengers that regulate a myriad of cellular functions, including proliferation, differentiation, apoptosis, and metabolism. The intracellular concentrations of these critical signaling molecules are tightly controlled by their synthesis through adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 distinct families (PDE1-11) with varying substrate specificities and regulatory properties.

PDE2, a dual-substrate specific PDE, is unique in that its hydrolytic activity for cAMP is allosterically activated by cGMP. This property positions PDE2 as a crucial integration point for the cAMP and cGMP signaling pathways. This compound is a valuable tool for dissecting these intricate signaling networks due to its selective inhibition of PDE2. By inhibiting PDE2, EHNA prevents the cGMP-stimulated breakdown of cAMP, leading to an increase in intracellular cAMP levels, particularly in cellular contexts where cGMP is elevated. It is important to note that EHNA also inhibits adenosine deaminase, a property that should be considered in experimental design.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on PDE2 by competing with the cyclic nucleotide substrates (cAMP and cGMP) at the catalytic site of the enzyme. A key characteristic of EHNA's action is its pronounced inhibition of the cGMP-stimulated activity of PDE2, while having a much smaller effect on the basal, unstimulated activity. This makes EHNA particularly useful for studying the cGMP-dependent regulation of cAMP hydrolysis.

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound against various PDE isoforms and its effects on cellular functions.

Table 1: Inhibitory Potency (IC50) of this compound against PDE Isoforms

PDE IsoformSpecies/TissueIC50 (µM)Reference(s)
PDE2Human Myocardium0.8
PDE2Porcine Myocardium2
PDE2Rat Hepatocyte3.5
PDE2Human Platelet5.5
PDE2General4
PDE1-> 100
PDE3-> 100
PDE4-> 100

Table 2: Effects of this compound on Cellular Responses

Cell TypeParameter MeasuredEHNA ConcentrationObserved EffectReference(s)
Frog Ventricular MyocytescGMP-inhibited L-type Ca2+ current (Ica)~3 µM (IC50)Reversal of cGMP-induced inhibition of Ica
Murine ThymocytesPDE2 Activity~4 µM (IC50)Inhibition of cGMP-stimulated PDE2 activity
Human Embryonic Stem CellsDifferentiation10 µMBlocks spontaneous differentiation and maintains pluripotency

Experimental Protocols

Here, we provide detailed methodologies for key experiments utilizing this compound to study cyclic nucleotide signaling.

Protocol 1: In Vitro PDE2 Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on PDE2 activity in cell or tissue lysates.

Materials:

  • Cell or tissue lysate containing PDE2

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.1 mg/mL BSA

  • [3H]-cAMP or [3H]-cGMP substrate

  • cGMP (for stimulation of PDE2)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Lysates: Homogenize cells or tissues in a lysis buffer and centrifuge to obtain a supernatant containing the soluble PDE fraction.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, cGMP (e.g., 1 µM to stimulate PDE2), and varying concentrations of this compound or vehicle (DMSO).

  • Initiate Reaction: Add the cell/tissue lysate to the reaction mixture and pre-incubate for 10 minutes at 30°C. Initiate the reaction by adding [3H]-cAMP or [3H]-cGMP (to a final concentration of ~1 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20%.

  • Terminate Reaction: Stop the reaction by boiling the tubes for 1 minute, followed by cooling on ice.

  • Nucleotidase Digestion: Add snake venom nucleotidase to each tube and incubate for a further 10 minutes at 30°C to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

  • Separation: Add a slurry of anion-exchange resin to each tube to bind the unhydrolyzed [3H]-cAMP/[3H]-cGMP. Centrifuge to pellet the resin.

  • Quantification: Transfer an aliquot of the supernatant (containing the [3H]-adenosine/[3H]-guanosine) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE2 inhibition for each EHNA concentration and determine the IC50 value.

Protocol 2: Measurement of Intracellular cAMP and cGMP Levels

This protocol describes the use of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure changes in intracellular cAMP and cGMP levels in response to this compound treatment.

Materials:

  • Cultured cells

  • This compound

  • Stimulating agents (e.g., a nitric oxide donor to increase cGMP)

  • 0.1 M HCl for cell lysis

  • Commercially available cAMP and cGMP ELISA kits

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with this compound at various concentrations for a specified duration. Co-treatment with a cGMP-elevating agent may be necessary to observe the effect on cAMP.

  • Cell Lysis: Aspirate the culture medium and lyse the cells by adding 0.1 M HCl. Incubate at room temperature for 10-20 minutes.

  • Sample Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris. The supernatant contains the cyclic nucleotides.

  • ELISA Procedure: Follow the manufacturer's instructions for the cAMP or cGMP ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding a cyclic nucleotide-peroxidase conjugate.

    • Adding a primary antibody specific for the cyclic nucleotide.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of cAMP or cGMP in the samples. Express the results as pmol/mg of protein or relative to a control group.

Protocol 3: Functional Assay in Cardiomyocytes

This protocol provides a framework for assessing the functional effects of this compound on cardiomyocyte contractility or electrophysiology.

Materials:

  • Isolated primary cardiomyocytes or a cardiomyocyte cell line

  • This compound

  • Appropriate culture medium

  • System for measuring cardiomyocyte function (e.g., video-based edge detection for contractility, multi-electrode array for electrophysiology)

Procedure:

  • Cell Preparation: Isolate and culture primary cardiomyocytes or plate a cardiomyocyte cell line according to standard protocols.

  • Baseline Measurement: Record the baseline contractile function (e.g., shortening amplitude, velocity) or electrophysiological parameters (e.g., field potential duration, beat rate).

  • EHNA Treatment: Add this compound at the desired concentration to the culture medium.

  • Functional Measurement: After an appropriate incubation period, record the functional parameters again. It may be relevant to co-apply a β-adrenergic agonist (to increase cAMP) and a nitric oxide donor (to increase cGMP) to unmask the effects of PDE2 inhibition.

  • Data Analysis: Quantify the changes in the measured parameters before and after EHNA treatment and compare them to a vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound.

PDE2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist_AC Agonist (e.g., β-adrenergic) Receptor_AC GPCR Agonist_AC->Receptor_AC Agonist_GC Agonist (e.g., NO) sGC Soluble Guanylyl Cyclase Agonist_GC->sGC Activates AC Adenylyl Cyclase Receptor_AC->AC Activates cAMP cAMP AC->cAMP Converts ATP to cGMP cGMP sGC->cGMP Converts GTP to ATP ATP GTP GTP PDE2 PDE2 cAMP->PDE2 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE2 Allosterically Activates AMP 5'-AMP PDE2->AMP EHNA EHNA hydrochloride EHNA->PDE2 Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

PDE2 Signaling Pathway and Site of EHNA Action.

Experimental_Workflow start Start: Cell Culture or Tissue Preparation treatment Treatment with This compound (± Stimulus) start->treatment assay_choice Select Assay treatment->assay_choice pde_assay PDE Activity Assay assay_choice->pde_assay Biochemical cyclic_nucleotide_assay cAMP/cGMP Immunoassay assay_choice->cyclic_nucleotide_assay Cellular Levels functional_assay Functional Assay (e.g., Contractility) assay_choice->functional_assay Cellular Response data_analysis Data Analysis and Interpretation pde_assay->data_analysis cyclic_nucleotide_assay->data_analysis functional_assay->data_analysis

General Experimental Workflow Using this compound.

Logical_Relationship EHNA This compound PDE2_Inhibition PDE2 Inhibition EHNA->PDE2_Inhibition cGMP_Stimulation cGMP-Stimulated cAMP Hydrolysis (Decreased) PDE2_Inhibition->cGMP_Stimulation cAMP_Levels Intracellular cAMP Levels (Increased) cGMP_Stimulation->cAMP_Levels PKA_Activity PKA Activity (Increased) cAMP_Levels->PKA_Activity Cellular_Effect Altered Cellular Function PKA_Activity->Cellular_Effect

Troubleshooting & Optimization

EHNA hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and experimental use of EHNA hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride is a dual-function inhibitor. It potently inhibits adenosine deaminase (ADA) and selectively inhibits phosphodiesterase 2 (PDE2). This dual inhibition leads to an increase in adenosine levels and modulation of cyclic nucleotide (cAMP and cGMP) signaling pathways.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in several common laboratory solvents. It is readily soluble in water, dimethyl sulfoxide (DMSO), and ethanol. For detailed quantitative solubility data, please refer to the data table below.

Q3: What is the recommended method for storing this compound?

A3: The solid, powdered form of this compound should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. It is always recommended to prepare fresh solutions for optimal results.

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: If you observe precipitation in your stock solution upon thawing, gently warm the vial and vortex for approximately 5 minutes until the solid has completely redissolved. Always ensure the solution is clear and free of precipitate before use.

Q5: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous buffer. Here are some best practices to minimize precipitation:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform a stepwise dilution, first into a smaller volume of media or PBS, ensuring rapid mixing, before adding it to the final culture volume.

  • Rapid Mixing: Add the stock solution dropwise into the vortexing or stirring culture medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% to avoid solvent toxicity to the cells. A vehicle control with the same final DMSO concentration should always be included in your experiments.

  • Pre-warming Media: Using pre-warmed culture media (37°C) can sometimes help to improve the solubility of the compound upon dilution.

Quantitative Solubility Data

The following table summarizes the maximum solubility of this compound in various solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10031.38
DMSO10031.38
Ethanol10031.38

Data is based on a molecular weight of 313.83 g/mol . Batch-specific variations may occur.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, you will need 31.38 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously until all the solid has dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of your this compound stock solution (e.g., 100 mM in DMSO) at room temperature. Ensure it is fully dissolved.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to keep the final DMSO concentration below 0.5%.

    • Example: To make a 100 µM working solution in 10 mL of media from a 100 mM stock, you would need 10 µL of the stock solution. The final DMSO concentration would be 0.1%.

  • Dilution: Pre-warm the required volume of cell culture medium to 37°C. While gently vortexing the medium, add the calculated volume of the stock solution dropwise.

  • Application: Immediately apply the final working solution to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium and apply it to a separate set of cells.

Visualized Workflows and Pathways

EHNA hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of EHNA hydrochloride?

A1: For optimal stability, it is recommended to store the solid this compound at -20°C for long-term storage, with a shelf life of at least two years.[1] Some suppliers suggest storage at 4°C or even room temperature for shorter periods, but -20°C is the most consistently recommended temperature for maintaining long-term integrity.[1][2][3][4][5] Always keep the container tightly sealed, dry, and protected from light.[2][6][7]

Q2: What is the recommended procedure for preparing and storing this compound stock solutions?

A2: this compound is soluble in several common laboratory solvents. For reconstitution, you can use water, ethanol, or DMSO. After dissolving, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2][7][8]

Q3: How long are stock solutions of this compound stable?

A3: The stability of stock solutions depends on the storage temperature. When stored at -20°C, stock solutions are generally stable for at least one year, and some sources indicate stability for up to two years.[2][7][8] For even longer-term storage, keeping the aliquots at -80°C can extend the stability to two years.[8] If stored at -20°C, it is recommended to use the solution within one month for optimal performance.[9]

Q4: What solvents can be used to dissolve this compound, and at what concentrations?

A4: this compound exhibits good solubility in water, DMSO, and ethanol. The achievable concentrations can vary slightly between suppliers, but the following table summarizes the reported solubility data.

Data Presentation

Table 1: Solubility of this compound

SolventReported Solubility
Water10 mg/mL[1], 25 mg/mL, up to 100 mM
DMSO>10 mg/mL, 30 mg/mL[1], up to 100 mM
Ethanol20 mg/mL[1], up to 100 mM
DMF30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationSpecial Conditions
Solid -20°C≥ 2 years[1]Keep tightly sealed and dry[6]
4°CShort-termProtect from light[2][7]
Room TemperatureShort-termStable under ambient conditions[10]
Stock Solution -80°C2 years[8]Aliquot to avoid freeze-thaw cycles
-20°C1-2 years[2][7][8]Aliquot to avoid freeze-thaw cycles
-20°CUp to 1 month[9]Recommended for frequent use

Troubleshooting Guide

Issue 1: My this compound powder has clumped together.

  • Possible Cause: The compound may have absorbed moisture. This can happen if the container is not sealed tightly or has been opened frequently in a humid environment.

  • Solution: While the compound may still be usable, it is best to handle it in a low-humidity environment, such as a glove box, to prevent further moisture absorption. For future prevention, ensure the container is always tightly sealed and consider storing it with a desiccant.

Issue 2: I am having trouble dissolving the this compound completely.

  • Possible Cause: The concentration you are trying to achieve may be at or above the solubility limit of the solvent.

  • Solution: Try gently warming the solution or vortexing for an extended period.[2][7] If precipitation is still observed, you may need to dilute the solution to a lower concentration. Always ensure you are using a high-purity solvent.

Issue 3: I am observing a decrease in the activity of my this compound solution over time.

  • Possible Cause: The solution may be degrading due to improper storage or handling. Frequent freeze-thaw cycles can accelerate degradation.

  • Solution: Always aliquot your stock solution into single-use volumes after preparation to minimize freeze-thaw cycles. Ensure that the solution is stored at the recommended temperature of -20°C or -80°C. If you have been using a stock solution for an extended period, it is advisable to prepare a fresh solution.

Experimental Protocols

While specific experimental protocols for stability testing were not detailed in the provided search results, a general workflow for assessing the stability of a reconstituted this compound solution can be outlined.

Protocol: Assessing the Stability of this compound Stock Solution

  • Preparation of Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple sterile microcentrifuge tubes.

  • Storage:

    • Store the aliquots at the desired temperature conditions to be tested (e.g., -20°C, 4°C, and room temperature).

    • Protect the aliquots from light.

  • Analysis at Time Points:

    • At designated time points (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, etc.), retrieve one aliquot from each storage condition.

    • Analyze the purity and concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation:

    • Compare the peak area or concentration of this compound at each time point to the initial measurement at Day 0.

    • Calculate the percentage of degradation over time for each storage condition.

Mandatory Visualization

EHNA_Storage_Workflow This compound Storage Decision Tree start Start with solid this compound storage_duration Intended Storage Duration? start->storage_duration short_term Short-term (Weeks to Months) storage_duration->short_term < 1 Year long_term Long-term (Months to Years) storage_duration->long_term ≥ 1 Year store_solid_minus_20 Store solid at -20°C in a tightly sealed container, protected from light. short_term->store_solid_minus_20 long_term->store_solid_minus_20 reconstitute Reconstitute in appropriate solvent (e.g., DMSO, Water, Ethanol) store_solid_minus_20->reconstitute aliquot Aliquot into single-use volumes reconstitute->aliquot store_solution Store aliquots at -20°C (up to 1-2 years) or -80°C (up to 2 years) aliquot->store_solution use_solution Use solution for experiments store_solution->use_solution

Caption: Workflow for the appropriate storage and handling of this compound.

Signaling_Pathway This compound Mechanism of Action EHNA This compound inhibition1 inhibition1 EHNA->inhibition1 inhibition2 inhibition2 EHNA->inhibition2 PDE2 Phosphodiesterase 2 (PDE2) GMP 5'-GMP PDE2->GMP downstream Downstream Cellular Effects PDE2->downstream ADA Adenosine Deaminase (ADA) Inosine Inosine ADA->Inosine ADA->downstream inhibition1->PDE2 inhibition2->ADA cGMP cGMP cGMP->PDE2 Hydrolysis Adenosine Adenosine Adenosine->ADA Deamination

Caption: Simplified signaling pathway showing this compound's dual inhibition.

References

Technical Support Center: Troubleshooting Off-Target Effects of EHNA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of EHNA hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of this compound?

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a well-characterized dual inhibitor of two primary targets:

  • Adenosine Deaminase (ADA): An enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine.[1][2]

  • Phosphodiesterase 2 (PDE2): A cGMP-stimulated phosphodiesterase that degrades cyclic AMP (cAMP) and cyclic GMP (cGMP).[1][3][4][5]

Q2: What are the known off-target effects or selectivity profile of this compound?

This compound exhibits selectivity for PDE2 over other phosphodiesterase families. Its inhibitory concentration is significantly higher for PDE1, PDE3, and PDE4, indicating a lower potency against these enzymes.[4] Some studies have also shown that EHNA can influence the mRNA editing of the serotonin 5-HT2C receptor, which may be an important consideration in neurological studies.[6][7]

Q3: How can I distinguish between on-target and off-target effects in my experiment?

Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[8] A multi-faceted approach is recommended:

  • Use Structurally Different Inhibitors: Employ another inhibitor with a different chemical structure that targets either ADA or PDE2 to see if the same phenotype is observed.[8]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or RNA interference (siRNA, shRNA) to knock down or knock out the intended target (ADA or PDE2).[8][9] If the resulting phenotype mimics the effect of this compound, it strongly suggests an on-target mechanism.

  • Dose-Response Analysis: Perform a dose-response curve.[10] An on-target effect should correlate with the known IC50 value of EHNA for its target. Off-target effects often appear at higher concentrations.[10]

  • Rescue Experiments: In cell-based assays, transfect cells with a mutant version of the target protein that is resistant to this compound.[10] Reversal of the phenotype in these cells would confirm an on-target effect.[10]

Q4: My experimental results are unexpected. Could this be due to an off-target effect?

Unexpected results are common in pharmacology and could stem from off-target activities.[8][10] It is important to systematically troubleshoot the issue. This could involve re-evaluating the concentration used, confirming the identity and purity of your compound, and performing the control experiments outlined in Q3. A logical workflow can help determine the source of the unexpected findings.

Q5: What concentration of this compound should I use to minimize off-target effects?

To minimize off-target effects, it is recommended to use the lowest effective concentration that still achieves the desired on-target inhibition.[8][10] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental system. Using concentrations significantly above the IC50 for the intended target increases the risk of engaging off-targets.[10]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary targets and other related enzymes, highlighting its selectivity profile.

Target EnzymeSpecies/TissueIC50 ValueReference
On-Targets
Adenosine Deaminase (ADA)Human Red Blood Cells1.2 µM[4]
Phosphodiesterase 2 (PDE2)Human Myocardium0.8 µM[4][5]
Phosphodiesterase 2 (PDE2)Porcine Myocardium2 µM[4][5]
Phosphodiesterase 2 (PDE2)Rat Hepatocyte3.5 µM[4]
Phosphodiesterase 2 (PDE2)Human Platelet5.5 µM[4]
Off-Targets (Selectivity)
Phosphodiesterase 1 (PDE1)Not Specified> 100 µM[4]
Phosphodiesterase 3 (PDE3)Not Specified> 100 µM[4]
Phosphodiesterase 4 (PDE4)Not Specified> 100 µM[4]

Visualizations of Pathways and Workflows

Signaling Pathways of this compound

G cluster_ADA Adenosine Deaminase (ADA) Pathway cluster_PDE2 Phosphodiesterase 2 (PDE2) Pathway EHNA EHNA Hydrochloride ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits Adenosine Adenosine Inosine Inosine Adenosine->Inosine Catalyzed by ADA Adenosine_R Adenosine Receptors Adenosine->Adenosine_R Activates Downstream_ADA Downstream Signaling (e.g., cAMP modulation) Adenosine_R->Downstream_ADA EHNA2 EHNA Hydrochloride PDE2 Phosphodiesterase 2 (PDE2) EHNA2->PDE2 Inhibits cAMP cAMP AMP AMP cAMP->AMP Catalyzed by PDE2 PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP cGMP cGMP->PDE2 Stimulates Downstream_PDE Downstream Cellular Responses PKA->Downstream_PDE

Caption: Primary signaling pathways modulated by this compound.

Troubleshooting Workflow for Unexpected Results

G Start Unexpected Experimental Result Observed Check_Conc Is the EHNA concentration appropriate (near IC50)? Start->Check_Conc Lower_Conc Action: Lower Concentration & Re-run Experiment Check_Conc->Lower_Conc No Validate_Target Is the phenotype reproducible with a structurally different inhibitor for the same target? Check_Conc->Validate_Target Yes Lower_Conc->Check_Conc On_Target Result is likely ON-TARGET Validate_Target->On_Target Yes Genetic_Validation Action: Perform Genetic Validation (e.g., CRISPR/siRNA) of the intended target. Validate_Target->Genetic_Validation No Off_Target Result is likely OFF-TARGET Phenotype_Match Does genetic knockdown/out replicate the phenotype? Genetic_Validation->Phenotype_Match Phenotype_Match->On_Target Yes Phenotype_Match->Off_Target No G cluster_workflow On-Target Validation Workflow Hypothesis Hypothesis: Phenotype is caused by inhibition of Target X EHNA_Treatment 1. Dose-Response with EHNA Hypothesis->EHNA_Treatment Secondary_Inhibitor 2. Treatment with Structurally Different Inhibitor for Target X EHNA_Treatment->Secondary_Inhibitor Genetic_KO 3. Genetic Knockdown/out of Target X Secondary_Inhibitor->Genetic_KO Rescue_Exp 4. Rescue Experiment with Inhibitor-Resistant Mutant of Target X Genetic_KO->Rescue_Exp Conclusion Conclusion: High confidence in ON-TARGET effect Rescue_Exp->Conclusion

References

improving the efficacy of EHNA hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems that may arise during the experimental use of EHNA hydrochloride.

1. My this compound won't dissolve properly. What should I do?

  • Answer: this compound is soluble in water (up to 100 mM), DMSO (up to 100 mM), and ethanol (up to 100 mM). If you observe a precipitate, gentle vortexing for 5 minutes can aid dissolution. For in vivo experiments, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.08 mg/mL. Always ensure your stock solution is clear before use. It is recommended to prepare fresh solutions for in vivo experiments on the day of use.

2. I'm observing unexpected cytotoxicity in my cell culture experiments. What could be the cause?

  • Answer: High concentrations of this compound can induce apoptosis in some cell lines. For example, in malignant pleural mesothelioma (MPM) cell lines, apoptosis was observed in a concentration-dependent manner from 0.01-1 mM with treatment times of 24-48 hours. Additionally, the solvent used to dissolve this compound, such as DMSO, can be toxic to cells at concentrations above 0.5%. It is crucial to run a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Also, ensure the final concentration of the solvent in your culture medium is well below toxic levels. In some cases, cytotoxicity can be reversed by the addition of deoxycytidine (dC).

3. I am seeing inconsistent results between experiments. What are the possible reasons?

  • Answer: Inconsistent results can stem from several factors:

    • Stock Solution Stability: While stock solutions in DMSO are stable for up to 2 years at -20°C, it is recommended to prepare and use aqueous solutions on the same day if possible. If storage of aqueous solutions is necessary, they can be kept at -20°C for up to one month.

    • Batch-to-Batch Variability: The molecular weight of this compound can vary slightly between batches due to hydration, which can affect the actual concentration of your stock solutions. Always use the batch-specific molecular weight provided on the product's certificate of analysis for accurate calculations.

    • pH of the Medium: The activity of enzymes targeted by EHNA can be pH-dependent. Ensure the pH of your experimental buffer or culture medium is consistent across all experiments.

4. How can I be sure that the observed effects are due to the inhibition of ADA or PDE2 and not off-target effects?

  • Answer: This is a critical consideration. EHNA is a dual inhibitor of ADA and PDE2. To dissect the specific pathway involved, you can use several control experiments:

    • Use more specific inhibitors: Compare the effects of EHNA with those of a more selective ADA inhibitor (e.g., pentostatin) or a more selective PDE2 inhibitor.

    • Rescue experiments: For ADA inhibition, you can try to rescue the phenotype by adding downstream metabolites.

    • Knockdown/knockout models: Use siRNA or CRISPR/Cas9 to reduce the expression of ADA or PDE2 and see if this phenocopies the effect of EHNA.

    • It is important to note that some studies have reported effects of EHNA that are independent of its known ADA and PDE inhibitory activities, for instance, in maintaining the pluripotency of human embryonic stem cells.

5. What is the recommended working concentration for this compound?

  • Answer: The optimal concentration of this compound is highly dependent on the specific application, cell type, and experimental goals. A good starting point is to look at the IC50 values for its primary targets and concentrations used in published studies. For example, a 10µM concentration has been shown to effectively block the differentiation of hES cells. In neuroscience studies, intracerebroventricular administration of a 2.5 microM dose in rats mimicked the effects of inescapable shock. For in vitro studies on MPM cells, concentrations between 0.01 and 1 mM were used. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Quantitative Data

The following tables summarize the inhibitory potency of this compound against its primary targets.

Table 1: Inhibitory Potency (IC50) of this compound against PDE2

Target SpeciesTissue/Cell TypeIC50 (µM)Reference(s)
HumanMyocardium0.8
PorcineMyocardium2
RatHepatocyte3.5
HumanPlatelet5.5
General-4

Table 2: Inhibitory Potency of this compound against Adenosine Deaminase (ADA)

Target SpeciesTissue/Cell TypeIC50 (µM)Ki (nM)Reference(s)
HumanRed Blood Cells1.2-
---4

Table 3: Selectivity of this compound against other Phosphodiesterases (PDEs)

PDE IsozymePotencyReference(s)
PDE1IC50 > 100 µM
PDE3IC50 > 100 µM
PDE4IC50 > 100 µM

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Cell Culture Treatment with this compound

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 2 years.

  • Cell Seeding:

    • Seed your cells of interest in appropriate culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in your complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.

  • Analysis:

    • After incubation, proceed with your desired downstream analysis, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., TUNEL staining), western blotting, or gene expression analysis.

Protocol 2: In Vitro Adenosine Deaminase (ADA) Activity Assay

This protocol is adapted from studies on ADA activity in cell lysates.

  • Preparation of Cell Lysate:

    • Culture cells to the desired confluency.

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • ADA Activity Assay:

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Set up your reactions in a 96-well plate or microcentrifuge tubes. For each reaction, you will need:

      • Cell lysate (a fixed amount of protein, e.g., 10-20 µg)

      • This compound at various concentrations (to determine IC50) or a fixed concentration for inhibition studies. Include a no-inhibitor control.

      • Adenosine (substrate) at a concentration above the Km for ADA.

    • Pre-incubate the cell lysate with this compound for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding adenosine.

    • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Detection of Inosine or Ammonia:

    • ADA catalyzes the conversion of adenosine to inosine and ammonia. You can measure the activity by quantifying either product.

    • Inosine detection: Use a colorimetric or fluorometric inosine assay kit.

    • Ammonia detection: Use a colorimetric assay based on the Berthelot reaction.

  • Data Analysis:

    • Calculate the rate of the reaction (e.g., nmol of product formed per minute per mg of protein).

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

EHNA_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT ENTs Adenosine_ext->ENT Transport Adenosine_int Adenosine ENT->Adenosine_int ADA Adenosine Deaminase (ADA) Adenosine_int->ADA Inosine Inosine ADA->Inosine Deamination PDE2 Phosphodiesterase 2 (PDE2) AMP AMP PDE2->AMP Hydrolysis cAMP cAMP cAMP->PDE2 EHNA EHNA Hydrochloride EHNA->ADA Inhibits EHNA->PDE2 Inhibits

Caption: Dual inhibitory action of this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells treatment Treat Cells with EHNA and Vehicle Control prep_cells->treatment prep_ehna Prepare EHNA Stock and Working Solutions prep_ehna->treatment incubation Incubate for Defined Period (e.g., 24-72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis end End data_analysis->end

Caption: Workflow for determining EHNA cytotoxicity.

Decision-Making Tree for Troubleshooting Inconsistent Results

EHNA hydrochloride degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EHNA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to help troubleshoot common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride is a dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2][3] By inhibiting these enzymes, this compound can modulate intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making it a valuable tool in various research areas, including cardiovascular and neurological studies.

Q2: How should I store solid this compound?

A2: Solid this compound is stable for at least two years when stored at -20°C.[4] Some suppliers also indicate that it can be stored at 4°C or room temperature, but for long-term stability, -20°C is recommended.[5] It is also advised to protect the solid compound from light.[6]

Q3: What is the best way to prepare and store this compound solutions?

A3: this compound is soluble in DMSO, water, and ethanol. For stock solutions, it is recommended to dissolve this compound in DMSO.[5] If possible, solutions should be prepared fresh on the day of use. For storage, aliquots of the stock solution should be kept at -20°C, where they can be stable for up to two years, although some sources recommend a shorter storage period of up to one month.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[1]

Q4: Can I dissolve this compound in aqueous buffers?

A4: While this compound is soluble in water, its stability in aqueous solutions, especially at different pH values, may be limited. For cell culture experiments, it is common to dilute a DMSO stock solution into the aqueous culture medium immediately before use. The final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[5]

Q5: What are the potential signs of this compound degradation?

A5: Visual signs of degradation in the solid form are unlikely if stored correctly. For solutions, the appearance of precipitate upon thawing (which does not redissolve upon vortexing) or a change in color could indicate degradation or solubility issues. From an experimental standpoint, a loss of biological activity, such as a diminished inhibitory effect on your target, or inconsistent results between experiments are strong indicators that the compound may have degraded.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or reduced biological activity in experiments. Degradation of this compound in stock or working solutions.Prepare fresh stock solutions from solid this compound. Aliquot stock solutions into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
Precipitate observed in thawed stock solution. Poor solubility or degradation of the compound.Warm the solution to room temperature and vortex for 5 minutes.[5] If the precipitate does not dissolve, it may indicate degradation, and a fresh solution should be prepared.
Variability between different batches of the compound. Improper storage of older batches.Ensure that all batches of this compound are stored under the recommended conditions (-20°C, protected from light).[6] It is good practice to qualify new batches to ensure consistent activity.

Data Presentation

Table 1: Recommended Storage and Stability of this compound (Solid)

Storage Temperature Duration Supplier Recommendations
-20°C≥ 2 yearsRecommended for long-term storage.[4]
4°CShort-termCheck supplier datasheet for specific recommendations.[5]
Room TemperatureShippingShipped at room temperature, but should be stored at recommended conditions upon receipt.[5]

Table 2: Recommended Storage and Stability of this compound (in Solution)

Solvent Storage Temperature Duration Recommendations
DMSO-20°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[1][5]
Water-20°CUp to 1 monthPrepare fresh if possible. Filter sterilize for cell-based assays.[1]
Ethanol-20°CUp to 1 monthPrepare fresh if possible.

Experimental Protocols

Protocol: General Guidelines for a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for detecting any degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. While a specific validated method for this compound is not publicly available, a general approach based on common practices for small molecules can be followed.

  • Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Isocratic):

    • A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Detection:

    • UV detection at a wavelength where this compound has maximum absorbance (λmax ≈ 261 nm).[4]

  • Forced Degradation Study (Stress Testing):

    • To generate potential degradation products and validate the specificity of the HPLC method, forced degradation studies should be performed.[7]

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature.

    • Oxidation: Treat this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV light.

  • Analysis:

    • Analyze the stressed samples by the developed HPLC method.

    • The appearance of new peaks alongside the parent this compound peak indicates degradation. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Visualizations

EHNA_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results? check_solution Check Solution Preparation and Storage start->check_solution Yes success Problem Resolved start->success No fresh_solution Prepare Fresh Solution check_solution->fresh_solution aliquot Aliquot and Store at -20°C fresh_solution->aliquot protect_light Protect from Light aliquot->protect_light retest Retest Experiment protect_light->retest still_issues Still Experiencing Issues? retest->still_issues new_solid Use a New Vial of Solid EHNA still_issues->new_solid Yes still_issues->success No new_solid->retest contact_support Contact Technical Support new_solid->contact_support If problem persists

Caption: Troubleshooting workflow for addressing stability issues with this compound.

EHNA_Preparation_Workflow Recommended Workflow for this compound Solution Preparation start Start with Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) to create a stock solution start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot storage Store aliquots at -20°C, protected from light aliquot->storage use For experiments, thaw one aliquot and dilute to the final working concentration storage->use discard Discard any unused portion of the thawed aliquot use->discard end End of Workflow discard->end EHNA_Mechanism_of_Action This compound Mechanism of Action EHNA This compound ADA Adenosine Deaminase (ADA) EHNA->ADA PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Signaling Downstream Signaling Pathways ADA->Signaling PDE2->Signaling Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA cAMP cAMP AMP AMP cAMP->AMP PDE2 cGMP cGMP GMP GMP cGMP->GMP PDE2

References

Technical Support Center: Interpreting Unexpected Results with EHNA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EHNA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting support.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride is a dual inhibitor of two distinct enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). It is a potent inhibitor of ADA and a selective inhibitor of the cGMP-stimulated phosphodiesterase (PDE2).

Q2: I am not observing the expected level of adenosine deaminase (ADA) inhibition. What are the possible reasons?

Several factors could contribute to a lack of expected ADA inhibition:

  • Enzyme Source and Purity: The source and purity of the ADA enzyme can affect its sensitivity to inhibitors. Ensure you are using a well-characterized enzyme preparation.

  • Sub-optimal Assay Conditions: ADA activity is pH-dependent, with an optimal pH range of 7.0 to 7.4. Verify that your assay buffer is within this range.

  • Inhibitor Purity and Storage: Ensure the purity of your this compound. Improper storage can lead to degradation. Stock solutions should be stored at -20°C for up to one month. For longer-term storage, aliquots can be kept at -20°C for up to two years.

  • Presence of Competing Substrates: High concentrations of the substrate (adenosine or deoxyadenosine) can compete with EHNA for binding to the enzyme's active site.

Q3: My cells are exhibiting unexpected levels of cell death after treatment with this compound. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: While EHNA is used in a wide range of concentrations, high millimolar concentrations have been shown to induce apoptosis in some cancer cell lines.

  • Solvent Toxicity: EHNA is often dissolved in DMSO. Ensure that the final concentration of the solvent in your cell culture medium is not exceeding the tolerance level of your specific cell line (typically <0.5%).

  • Off-Target Effects: Although EHNA is selective for ADA and PDE2, the possibility of off-target effects at higher concentrations cannot be entirely ruled out and may contribute to cytotoxicity in certain cell types.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

Q4: I am seeing an unexpected increase in cAMP levels in my experiment after EHNA treatment. Isn't EHNA a PDE2 inhibitor that should primarily affect cGMP?

This is a nuanced point. PDE2 is a dual-substrate enzyme that can hydrolyze both cAMP and cGMP. The activity of PDE2 on cAMP is stimulated by cGMP. By inhibiting PDE2, EHNA can lead to an accumulation of both cyclic nucleotides, depending on the cellular context and the basal levels of cGMP. An increase in cAMP could be observed if the cGMP-stimulated PDE2 activity was a significant route of cAMP degradation in your experimental system.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent or non-reproducible results Purity and stability of this compound.Purchase high-purity EHNA from a reputable supplier. Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C.
Cell culture contamination.Regularly test cell cultures for mycoplasma and other contaminants. Follow aseptic techniques diligently.
No effect on cGMP levels Low basal cGMP levels.Consider stimulating cGMP production with a nitric oxide (NO) donor to enhance the effect of PDE2 inhibition.
Predominance of other PDEs in the experimental model.Profile the expression of different PDE isoforms in your cells or tissue to confirm that PDE2 is the major cGMP-hydrolyzing enzyme.
Unexpected morphological changes in cells Cytotoxicity or differentiation effects.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of EHNA treatment. Observe for any signs of differentiation, as EHNA has been reported to influence stem cell differentiation.
Precipitate formation in stock solution Poor solubility or degradation.This compound is soluble in water, DMSO, and ethanol. If a precipitate is observed in a DMSO stock, gentle vortexing may help. Prepare fresh solutions if precipitation persists.

Data Presentation

Table 1: Inhibitory Potency of this compound

Target EnzymeSpecies/TissueIC50 / KiReference(s)
Adenosine Deaminase (ADA)Human Red Blood CellsIC50 = 1.2 µM
Adenosine Deaminase (ADA)-Ki = 1.6 nM
Phosphodiesterase 2 (PDE2)Human MyocardiumIC50 = 0.8 µM
Phosphodiesterase 2 (PDE2)Porcine MyocardiumIC50 = 2 µM
Phosphodiesterase 2 (PDE2)GeneralIC50 = 0.8 - 4 µM
Phosphodiesterase 1 (PDE1)-IC50 > 100 µM
Phosphodiesterase 3 (PDE3)-IC50 > 100 µM
Phosphodiesterase 4 (PDE4)-IC50 > 100 µM

Experimental Protocols

Protocol 1: Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • This compound

  • Adenosine Deaminase (ADA) enzyme

  • Adenosine (substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0-7.4)

  • Reagents for ammonia detection (e.g., phenol/nitroprusside and alkaline hypochlorite solutions)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Prepare a stock solution of adenosine in Assay Buffer.

    • Prepare the ADA enzyme solution in Assay Buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • A specific volume of Assay Buffer.

      • A volume of the this compound dilution or vehicle control.

      • A volume of the ADA enzyme solution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a specific volume of the adenosine substrate solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction by adding the ammonia detection reagents.

    • Measure the absorbance at the appropriate wavelength (e.g., 550 nm for the indophenol blue reaction).

  • Data Analysis:

    • Calculate the percentage of ADA inhibition for each EHNA concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the EHNA concentration to determine the IC50 value.

Protocol 2: Phosphodiesterase 2 (PDE2) Activity Assay

This protocol provides a general framework for a PDE2 activity assay.

Materials:

  • This compound

  • Recombinant PDE2 enzyme

  • cGMP (substrate)

  • Assay Buffer (e.g., 40 mM MOPS, pH 7.5)

  • 5'-Nucleotidase (e.g., from snake venom)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Prepare a stock solution of cGMP in Assay Buffer.

    • Prepare the PDE2 enzyme solution in Assay Buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • A specific volume of Assay Buffer.

      • A volume of the this compound dilution or vehicle control.

      • A volume of the PDE2 enzyme solution.

    • Pre-incubate the plate at 30°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding a specific volume of the cGMP substrate solution to each well.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes).

    • Stop the PDE2 reaction (e.g., by boiling or adding a stop solution).

    • Add 5'-nucleotidase to each well and incubate to convert the GMP product to guanosine and inorganic phosphate.

    • Add the phosphate detection reagent and incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis:

    • Calculate the percentage of PDE2 inhibition for each EHNA concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the EHNA concentration to determine the IC50 value.

Visualizations

cluster_Adenosine Adenosine Signaling ATP ATP Adenosine Adenosine ATP->Adenosine e.g., cellular stress Inosine Inosine Adenosine->Inosine Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Activates ADA Adenosine Deaminase (ADA) ADA->Inosine Catalyzes EHNA EHNA Hydrochloride EHNA->ADA Inhibits Downstream_Effects Downstream Cellular Effects Adenosine_Receptors->Downstream_Effects

Diagram 1: Simplified Adenosine Signaling Pathway and the Site of this compound Action.

cluster_cGMP_cAMP cGMP/cAMP Signaling GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC ATP_cAMP ATP AC Adenylyl Cyclase (AC) ATP_cAMP->AC cGMP cGMP sGC->cGMP Catalyzes cAMP cAMP AC->cAMP Catalyzes PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Stimulates cAMP hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG PKA Protein Kinase A (PKA) cAMP->PKA GMP 5'-GMP PDE2->GMP Hydrolyzes cGMP AMP 5'-AMP PDE2->AMP Hydrolyzes cAMP EHNA_PDE EHNA Hydrochloride EHNA_PDE->PDE2 Inhibits Cellular_Response Cellular Response PKG->Cellular_Response PKA->Cellular_Response

Diagram 2: Overview of cGMP/cAMP Signaling Pathways and the Role of PDE2 Inhibition by this compound.

cluster_Workflow Experimental Workflow Start Start: Experiment Design Prepare_Reagents Prepare Reagents: EHNA, Cells/Enzyme, Buffers, Substrates Start->Prepare_Reagents Treatment Treatment: Incubate Cells/Enzyme with EHNA or Vehicle Prepare_Reagents->Treatment Assay Perform Assay: e.g., ADA/PDE2 activity, Cell Viability, etc. Treatment->Assay Data_Collection Data Collection: Measure Readout Assay->Data_Collection Data_Analysis Data Analysis: Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Troubleshooting Troubleshooting (If Unexpected Results) Interpretation->Troubleshooting Unexpected Results Conclusion Conclusion Interpretation->Conclusion Expected Results Troubleshooting->Start Revise Experiment

Diagram 3: General Experimental Workflow for Investigating the Effects of this compound.

Validation & Comparative

A Comparative Guide to EHNA Hydrochloride and Other PDE2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride with other notable phosphodiesterase 2 (PDE2) inhibitors, Bay 60-7550 and PF-05180999. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate inhibitor for their experimental needs. This comparison includes quantitative data on inhibitor potency and selectivity, detailed experimental protocols for common assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to PDE2 Inhibition

Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key characteristic of PDE2A, the most studied isoform, is its allosteric activation by cGMP, which leads to an increased hydrolysis rate of cAMP. This positions PDE2 as a critical regulator of crosstalk between cGMP and cAMP signaling pathways. Inhibition of PDE2 can lead to increased intracellular levels of these second messengers, making it a therapeutic target for a variety of conditions, including cognitive disorders and heart failure.

Comparative Analysis of PDE2 Inhibitors

EHNA hydrochloride, Bay 60-7550, and PF-05180999 are commonly used PDE2 inhibitors in preclinical research. While all three effectively inhibit PDE2, they exhibit distinct profiles in terms of potency, selectivity, and research applications.

This compound: EHNA is a reversible adenosine deaminase inhibitor that also selectively inhibits PDE2. It is a widely used tool compound for studying the roles of PDE2 in various physiological processes. However, its dual inhibitory action on both adenosine deaminase and PDE2 should be considered when interpreting experimental results.

Bay 60-7550: This compound is a potent and highly selective PDE2 inhibitor. Its high potency, with IC50 values in the low nanomolar range, and significant selectivity over other PDE families make it a more specific tool for interrogating PDE2 function compared to EHNA. However, its development has been hampered by poor solubility and pharmacokinetic properties.

PF-05180999: Developed as a clinical candidate, PF-05180999 is another potent and highly selective PDE2A inhibitor with good brain penetration. Its high selectivity, particularly over PDE10A, makes it a valuable tool for neuroscience research. Clinical development for schizophrenia and migraine was initiated but has not progressed.

Data Presentation: Potency and Selectivity

The following table summarizes the quantitative data for each inhibitor, providing a clear comparison of their potency (IC50) and selectivity.

InhibitorTargetIC50SelectivityKey Research Applications
This compound PDE20.8 - 4 µMMuch less potent against PDE1, PDE3, or PDE4 (IC50s > 100 µM)Cardioprotection, neuroprotection, cAMP/cGMP signaling, stem cell differentiation
Bay 60-7550 PDE22.0 nM (bovine), 4.7 nM (human)>50-fold vs PDE1; >100-fold vs PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, PDE11AEnhancing memory, anxiolytic effects, treating pulmonary hypertension
PF-05180999 PDE2A1 nM>2000-fold vs PDE10ACognitive impairment associated with schizophrenia, depression, and anxiety-like behaviors

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of PDE2 inhibitors. Below are representative protocols for a biochemical inhibition assay and a cell-based functional assay.

PDE2 Inhibition Assay using Fluorescence Polarization (FP)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PDE2. The assay is based on the principle that a small, fluorescently labeled substrate, when hydrolyzed by PDE2 to a monophosphate, is captured by a binding agent, leading to a change in fluorescence polarization.

Materials:

  • Recombinant human PDE2A enzyme

  • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

  • Binding agent (e.g., IMAP beads)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Test compounds (this compound, Bay 60-7550, PF-05180999) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 10 µL of a pre-determined optimal concentration of PDE2A enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the fluorescently labeled substrate solution to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Binding Agent Addition: Stop the reaction by adding the binding agent solution according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for binding.

  • Measurement: Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cAMP/cGMP Assay

This assay measures the effect of PDE2 inhibitors on intracellular levels of cAMP and cGMP in a cellular context. This can be achieved using various methods, including FRET-based biosensors or immunoassays.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test compounds (this compound, Bay 60-7550, PF-05180999)

  • Stimulating agents (e.g., a nitric oxide donor like SNP to increase cGMP, and a direct adenylate cyclase activator like forskolin to increase cAMP)

  • cAMP/cGMP assay kit (e.g., FRET-based biosensor plasmid or ELISA kit)

  • 96-well cell culture plates

  • Plate reader (fluorescence or luminescence, depending on the assay kit)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection (if using a biosensor): Transfect the cells with a FRET-based cAMP or cGMP biosensor plasmid according to the manufacturer's protocol. Allow for protein expression (typically 24-48 hours).

  • Compound Treatment: Pre-incubate the cells with various concentrations of the PDE2 inhibitors for a specified time (e.g., 30 minutes).

  • Cell Stimulation: Stimulate the cells with the appropriate agent (e.g., SNP followed by forskolin) to induce changes in cyclic nucleotide levels.

  • Measurement:

    • For FRET-based assays: Measure the FRET ratio at different time points using a fluorescence plate reader.

    • For ELISA-based assays: Lyse the cells and perform the ELISA according to the manufacturer's instructions to quantify cAMP or cGMP concentrations.

  • Data Analysis: Normalize the data to a vehicle control and plot the dose-response curves to determine the EC50 values of the inhibitors.

Mandatory Visualizations

Signaling Pathway of PDE2

The following diagram illustrates the central role of PDE2 in the crosstalk between cGMP and cAMP signaling pathways.

A Comparative Guide to EHNA Hydrochloride and Other Adenosine Deaminase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) with other prominent adenosine deaminase (ADA) inhibitors, supported by experimental data and detailed methodologies.

Introduction to Adenosine Deaminase and its Inhibition

Adenosine deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] This enzymatic activity is crucial for maintaining low levels of adenosine, a signaling molecule that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptors (A1, A2A, A2B, and A3). By inhibiting ADA, the concentration of adenosine is increased, leading to downstream effects on various signaling pathways. This makes ADA inhibitors valuable tools for studying adenosine signaling and potential therapeutic agents for various conditions, including cancer and immune disorders.

Comparative Performance of ADA Inhibitors

The efficacy of an ADA inhibitor is primarily determined by its potency (IC50 and Ki values) and its selectivity for different ADA isoforms (ADA1 and ADA2). This compound is a well-characterized ADA inhibitor, but it also exhibits inhibitory activity against phosphodiesterase 2 (PDE2).[2][3] This dual activity should be considered when interpreting experimental results.

Below is a summary of the inhibitory potency of this compound and other commonly used ADA inhibitors. The data has been compiled from various studies to provide a comparative overview.

InhibitorTarget(s)IC50KiReferences
This compound ADA1, PDE2ADA: ~1.2 µM (human red blood cells) PDE2: 0.8 - 4 µMADA1: 1.6 nM[4][5][6]
Pentostatin (Deoxycoformycin) ADA1, ADA2-2.5 pM[7][8]
Coformycin ADA-10 pM[8]
1-Deazaadenosine ADA-0.66 µM[7]
Theophylline ADA-56 µM and 201 µM (two binding sites)[9]
Allopurinol ADA-285 µM[9]
Acyclovir ADA-231 µM[9]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the impact of ADA inhibition, it is essential to visualize the relevant biological pathways and experimental procedures.

Adenosine Signaling Pathway

The following diagram illustrates the central role of adenosine deaminase in regulating adenosine levels and the subsequent activation of adenosine receptors.

Adenosine_Signaling_Pathway Adenosine Signaling Pathway ATP Extracellular ATP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Inosine Inosine Adenosine->Inosine ADA A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R ADA Adenosine Deaminase (ADA) CD39 CD39 CD73 CD73 Downstream Downstream Signaling (e.g., cAMP modulation) A1R->Downstream A2AR->Downstream A2BR->Downstream A3R->Downstream

Caption: The role of Adenosine Deaminase in the purinergic signaling pathway.

Experimental Workflow for Determining Inhibitor Potency

The determination of an inhibitor's IC50 and Ki values is a standard procedure in drug discovery and enzyme kinetics. The following diagram outlines a typical workflow for an in vitro adenosine deaminase activity assay.

ADA_Inhibitor_Assay_Workflow Workflow for ADA Inhibitor Potency Assay start Start prep_reagents Prepare Reagents: - ADA Enzyme - Adenosine (Substrate) - Buffer - Inhibitor Stock Solutions start->prep_reagents serial_dilutions Perform Serial Dilutions of Inhibitor prep_reagents->serial_dilutions assay_setup Set up Assay Plate: - Enzyme - Buffer - Inhibitor Dilutions serial_dilutions->assay_setup pre_incubation Pre-incubate at Assay Temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction measure_activity Measure ADA Activity (e.g., Spectrophotometrically at 265 nm) initiate_reaction->measure_activity data_analysis Data Analysis: - Plot % Inhibition vs. Inhibitor Concentration measure_activity->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 determine_ki Determine Ki Value (e.g., using Cheng-Prusoff equation) calculate_ic50->determine_ki end End determine_ki->end

Caption: A generalized workflow for determining the potency of ADA inhibitors.

Experimental Protocols

Accurate and reproducible data is contingent on well-defined experimental protocols. Below are methodologies for key experiments cited in the comparison of ADA inhibitors.

In Vitro Adenosine Deaminase Activity Assay (Spectrophotometric)

This protocol is adapted from a common method for measuring ADA activity by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine deaminase (from calf intestine or recombinant human)

  • Adenosine (substrate)

  • Phosphate buffer (50 mM, pH 7.4)

  • Test inhibitors (e.g., this compound, Pentostatin) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of adenosine in phosphate buffer. The final concentration in the assay will typically be close to the Km of the enzyme.

    • Prepare a stock solution of ADA in phosphate buffer.

    • Prepare a series of dilutions of the test inhibitor in phosphate buffer from a concentrated stock solution.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Inhibitor dilution (or solvent control)

      • ADA enzyme solution

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the adenosine substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.

Cell-Based Proliferation Assay

This assay can be used to assess the downstream effects of ADA inhibition on cell growth, which can be influenced by increased adenosine levels.

Materials:

  • A suitable cell line (e.g., lymphocyte-derived cell line)

  • Complete cell culture medium

  • Test inhibitors (e.g., this compound)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plate

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of the test inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (IC50).

Conclusion

This compound is a potent inhibitor of adenosine deaminase, but its dual activity against PDE2 necessitates careful consideration in experimental design and data interpretation. For studies requiring highly specific and potent ADA inhibition, transition-state inhibitors like Pentostatin (Deoxycoformycin) offer a powerful alternative, albeit with near-irreversible binding. The choice of inhibitor should be guided by the specific research question, the required level of selectivity, and the experimental system being used. The provided protocols and pathway diagrams serve as a foundational resource for researchers working with adenosine deaminase and its inhibitors.

References

Comparative Analysis of EHNA Hydrochloride's Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibition profile of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride, a well-established dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). The following sections present quantitative data on its selectivity, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support your research and development endeavors.

Data Presentation: Inhibitory Activity of EHNA Hydrochloride

The following table summarizes the inhibitory potency of this compound against its primary targets and other related enzymes. The data clearly demonstrates its high selectivity for PDE2 over other phosphodiesterase isoforms.

Enzyme TargetIC50 / KiSpecies/Tissue SourceReference
Primary Targets
Phosphodiesterase 2 (PDE2)IC50: 0.8 µMHuman Myocardium[1]
IC50: 2 µMPorcine Myocardium[1]
IC50: 4 µMMurine Thymocytes[2]
Adenosine Deaminase (ADA)Ki: 1.6 nMNot Specified
Other Phosphodiesterases
Phosphodiesterase 1 (PDE1)IC50: > 100 µMHuman/Porcine Myocardium[1]
Phosphodiesterase 3 (PDE3)IC50: > 100 µMHuman/Porcine Myocardium[1]
Phosphodiesterase 4 (PDE4)IC50: > 100 µMHuman/Porcine Myocardium[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental setups discussed, the following diagrams were generated using Graphviz.

cluster_camp cAMP Signaling cluster_adenosine Adenosine Signaling cluster_inhibition This compound Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE2 Phosphodiesterase 2 cAMP->PDE2 Hydrolyzes Cellular Response (cAMP) Cellular Response (cAMP) PKA->Cellular Response (cAMP) Phosphorylates Substrates Adenosine Adenosine Adenosine Receptors Adenosine Receptors Adenosine->Adenosine Receptors Activates ADA Adenosine Deaminase Adenosine->ADA Deaminates Cellular Response (Adenosine) Cellular Response (Adenosine) Adenosine Receptors->Cellular Response (Adenosine) Initiates EHNA This compound EHNA->PDE2 Inhibits EHNA->ADA Inhibits 5'-AMP 5'-AMP PDE2->5'-AMP Inosine Inosine ADA->Inosine cluster_workflow PDE Activity Assay Workflow Start Start Prepare Reaction Prepare Reaction Mixture (Buffer, PDE enzyme, cAMP/cGMP) Start->Prepare Reaction Add Inhibitor Add EHNA or Vehicle Prepare Reaction->Add Inhibitor Incubate Incubate at 30-37°C Add Inhibitor->Incubate Stop Reaction Stop Reaction (e.g., heat inactivation) Incubate->Stop Reaction Measure Product Measure Product Formation (e.g., 5'-AMP/5'-GMP) Stop Reaction->Measure Product Analyze Data Data Analysis (IC50 determination) Measure Product->Analyze Data End End Analyze Data->End cluster_ada_workflow ADA Activity Assay Workflow Start Start Prepare Assay Prepare Assay Mixture (Buffer, Adenosine, ADA enzyme) Start->Prepare Assay Add Inhibitor Add EHNA or Vehicle Prepare Assay->Add Inhibitor Incubate Incubate at 25-37°C Add Inhibitor->Incubate Measure Absorbance Monitor Decrease in Absorbance at 265 nm (Adenosine to Inosine) Incubate->Measure Absorbance Calculate Activity Calculate Enzyme Activity and Inhibition Measure Absorbance->Calculate Activity End End Calculate Activity->End

References

A Comparative Guide to Phosphodiesterase Inhibition: EHNA Hydrochloride vs. IBMX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used phosphodiesterase (PDE) inhibitors: Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride and 3-isobutyl-1-methylxanthine (IBMX). This document outlines their mechanisms of action, selectivity profiles, and key experimental considerations to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction to Phosphodiesterase Inhibition

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are crucial second messengers in a vast array of signal transduction pathways. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentrations of these second messengers by catalyzing their hydrolysis. By inhibiting PDEs, researchers can effectively elevate cAMP and/or cGMP levels, thereby modulating downstream cellular processes. The diverse family of PDEs, with 11 distinct families identified, offers the potential for selective targeting to achieve specific physiological outcomes.

This guide focuses on two commonly used but distinct PDE inhibitors: the selective inhibitor EHNA hydrochloride and the non-selective inhibitor IBMX.

Mechanism of Action and Selectivity

This compound: A Selective PDE2 Inhibitor

This compound is recognized as a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] Notably, its inhibitory action is more pronounced on the cGMP-stimulated form of PDE2.[1] This dual functionality of PDE2, being able to hydrolyze both cAMP and cGMP, and its stimulation by cGMP, positions it as a critical integrator of the two cyclic nucleotide signaling pathways. EHNA's selectivity for PDE2 makes it a valuable tool for dissecting the specific roles of this PDE isozyme in cellular signaling. However, it is crucial to consider that EHNA is also a potent inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism.[1][3][4][5] This off-target activity should be accounted for in experimental design and data interpretation.

IBMX: A Broad-Spectrum Phosphodiesterase Inhibitor

In contrast to the targeted action of EHNA, 3-isobutyl-1-methylxanthine (IBMX) is a non-selective PDE inhibitor, demonstrating activity against most PDE families.[6][7][8] Its broad-spectrum inhibition leads to a general increase in both cAMP and cGMP levels within the cell. While this makes IBMX a useful tool for studying the overall effects of elevated cyclic nucleotides, its lack of specificity can make it challenging to attribute observed effects to the inhibition of a particular PDE isozyme. It is important to note that IBMX is largely ineffective against PDE8 and PDE9.[9] Furthermore, IBMX also functions as a non-selective adenosine receptor antagonist, which can introduce confounding effects in experimental systems where adenosine signaling is relevant.[7]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and IBMX against various PDE families, as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

Table 1: IC50 Values for this compound

PDE FamilyIC50 (µM)Notes
PDE1> 100[4]Significantly less potent than against PDE2.
PDE20.8 - 4[2][3]Potent and selective inhibition. More effective against cGMP-stimulated PDE2.[1]
PDE3> 100[4]Low potency.
PDE4> 100[4]Low potency.

Table 2: IC50 Values for IBMX

PDE FamilyIC50 (µM)Notes
PDE119[6][10]Moderate potency.
PDE250[6][10]Moderate potency.
PDE318[6][10]Moderate potency.
PDE413[6][10]Moderate potency.
PDE532[6][7][8][10]Moderate potency.
PDE77[10]Moderate potency.
PDE8~700[9]Very low potency.
PDE9IneffectiveNot a significant inhibitor.
PDE1150[10]Moderate potency.

Signaling Pathways and Experimental Workflows

The inhibition of PDEs by this compound and IBMX leads to the accumulation of cyclic nucleotides, which in turn activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

cluster_extracellular Extracellular Space cluster_cell Cellular Environment Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC/GC Adenylyl/Guanylyl Cyclase Receptor->AC/GC 2. Activation cAMP/cGMP cAMP / cGMP AC/GC->cAMP/cGMP 3. Synthesis ATP/GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP/cGMP->PDE Hydrolysis PKA/PKG PKA / PKG cAMP/cGMP->PKA/PKG 4. Activation AMP/GMP 5'-AMP / 5'-GMP PDE->AMP/GMP Cellular Response Cellular Response PKA/PKG->Cellular Response 5. Phosphorylation of targets EHNA EHNA (PDE2 selective) EHNA->PDE Inhibition IBMX IBMX (Non-selective) IBMX->PDE Inhibition

Caption: General cyclic nucleotide signaling pathway.

A typical workflow for assessing PDE inhibition involves incubating the enzyme with its substrate (cAMP or cGMP) in the presence and absence of the inhibitor.

cluster_prep 1. Reaction Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_separation 4. Product Separation cluster_detection 5. Detection & Analysis PDE_Source Purified PDE or Cell Lysate Incubate Incubate at 30-37°C PDE_Source->Incubate Substrate [3H]cAMP or [3H]cGMP Substrate->Incubate Inhibitor EHNA or IBMX (various concentrations) Inhibitor->Incubate Buffer Assay Buffer Buffer->Incubate Terminate Stop reaction (e.g., boiling) Incubate->Terminate Separate Separate [3H]AMP/GMP from [3H]cAMP/cGMP (e.g., column chromatography) Terminate->Separate Detect Quantify radioactivity (Scintillation counting) Separate->Detect Analyze Calculate IC50 values Detect->Analyze

Caption: Experimental workflow for a PDE inhibition assay.

Experimental Protocols

Phosphodiesterase Activity Assay (Radiolabeled Substrate Method)

This protocol is a common method for determining the inhibitory activity of compounds against specific PDE isozymes.

Materials:

  • Purified PDE enzyme or cell/tissue lysate containing PDE activity

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • This compound or IBMX (inhibitor)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 0.5 M HCl)

  • Dowex or Alumina columns for separation

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the desired concentration of the inhibitor (EHNA or IBMX), and the PDE enzyme source.

  • Initiate Reaction: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to initiate the reaction. The final volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the stop solution (e.g., boiling for 2 minutes).

  • Product Separation: Separate the unhydrolyzed [³H]-cAMP or [³H]-cGMP from the hydrolyzed [³H]-AMP or [³H]-GMP product using column chromatography (e.g., Dowex or alumina columns).

  • Quantification: Elute the product and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion: Choosing the Right Inhibitor

The choice between this compound and IBMX depends critically on the specific research question.

  • This compound is the inhibitor of choice when the goal is to specifically investigate the role of PDE2 . Its selectivity allows for a more targeted approach to understanding the function of this particular enzyme in a given biological context. However, its potent inhibition of adenosine deaminase must be considered as a potential confounding factor.

  • IBMX is a valuable tool for studies aiming to elicit a broad elevation of intracellular cAMP and cGMP levels . Its non-selective nature makes it suitable for initial screening experiments or when the goal is to mimic a general increase in cyclic nucleotide signaling. Researchers using IBMX should be mindful of its ineffectiveness against PDE8 and PDE9 and its off-target effects as an adenosine receptor antagonist.

By carefully considering the distinct properties of this compound and IBMX, researchers can make an informed decision to select the most appropriate tool for their phosphodiesterase inhibition studies, leading to more precise and interpretable experimental outcomes.

References

Safety Operating Guide

Proper Disposal of EHNA Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a chemical compound utilized by researchers and scientists in drug development and other laboratory settings. While EHNA hydrochloride is generally not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound.

Key Safety and Handling Information

Before disposal, it is important to adhere to proper handling procedures to minimize any potential risks. Always use personal protective equipment, including gloves and safety goggles, when handling this compound.[1] It is recommended to handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[1] In case of accidental release, the spill should be cleaned up with an inert absorbent material and placed in a suitable container for disposal.[1] Prevent the chemical from entering drains or waterways.[1][3]

Quantitative Data and Physical Properties

A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C14H23N5O • HCl
Molecular Weight 313.8 g/mol
Physical State Powder
Storage Temperature -20°C
Solubility Soluble in water (25 mg/mL)

Source: Tribioscience, 2023; PubChem, 2025; Sigma-Aldrich, 2025[1][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural guide for its disposal.

EHNA_Disposal_Workflow cluster_prep Preparation for Disposal cluster_disposal Disposal Process start Start: Unused or Waste this compound ppe Wear Appropriate PPE (Gloves, Safety Goggles) start->ppe check_regs Consult Local, State, and Federal Disposal Regulations ppe->check_regs small_quant For Small Quantities: Check if Household Waste Disposal is Permitted check_regs->small_quant official_disp Dispose as Chemical Waste via Licensed Contractor small_quant->official_disp If Not Permitted or for Large Quantities package Package in a Labeled, Sealed Container official_disp->package no_mix Do Not Mix with Other Chemical Waste package->no_mix doc Maintain Disposal Records no_mix->doc end End: Proper Disposal Complete doc->end

Figure 1. Step-by-step workflow for the proper disposal of this compound.

While some safety data sheets suggest that small quantities may be disposed of with household waste, it is imperative to confirm this with local regulations as practices can vary significantly.[2] For larger quantities or when in doubt, the recommended procedure is to treat it as chemical waste. The material should be securely packaged in its original or a suitable, clearly labeled container.[3] It is critical not to mix this compound with other waste materials.[3] Engage a licensed chemical waste disposal contractor to ensure compliant and safe disposal. Always maintain accurate records of the disposal process.

References

Safeguarding Your Research: A Comprehensive Guide to Handling EHNA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of EHNA hydrochloride.

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a valuable tool in biochemical research, primarily known as a selective inhibitor of phosphodiesterase 2 (PDE2) and a potent inhibitor of adenosine deaminase.[1] While several Safety Data Sheets (SDS) classify this compound as not a hazardous substance or mixture, it is imperative to adhere to good industrial hygiene and safety practices.[2][3][4][5] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets. It is crucial to conduct a site-specific risk assessment to determine the appropriate level of protection for your specific laboratory conditions.

PPE Component Specification Purpose Source Recommendation
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.Recommended by multiple suppliers.[2][6]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.Standard laboratory practice and recommended by multiple suppliers.[2][3][6]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.Recommended as suitable protective clothing.[2]
Respiratory Protection Use in a well-ventilated area or fume hood. A suitable respirator (e.g., N95) may be necessary if dust is generated and a risk assessment indicates it.To avoid inhalation of the powder.Advised when a risk assessment deems it necessary.[2][3]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Procedure Guideline Rationale
Handling Use personal protective equipment.[2] Avoid formation and inhalation of dust.[6][7] Ensure adequate ventilation.[2]Minimizes exposure to the chemical.
Storage Store at -20°C.[2] Keep the container tightly sealed and properly labeled.[2] Protect from light.[2]Ensures the stability and efficacy of the compound.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Action Procedure Notes
Spill Cleanup 1. Wear appropriate PPE. 2. For dry spills, carefully sweep or scoop up the material, avoiding dust generation. 3. For solutions, absorb with an inert material. 4. Place in a suitable, labeled container for disposal.[2] 5. Clean the spill area thoroughly.Ensure adequate ventilation during cleanup.[2]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[3][6] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]Adherence to regulations is mandatory for environmental safety and legal compliance.

First Aid Measures

While this compound is not classified as hazardous, it is important to be prepared for any potential exposure.

Exposure Route First Aid Procedure
Skin Contact Wash off with plenty of water.[2] Remove contaminated clothing.
Eye Contact Flush eyes with running water for at least 15 minutes.[2] Consult a physician if irritation persists.
Inhalation Move to fresh air.[2] Consult a physician if you feel unwell.
Ingestion Wash out mouth with water.[2] Consult a physician.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing/Measuring Weighing/Measuring Don PPE->Weighing/Measuring Experimentation Experimentation Weighing/Measuring->Experimentation Decontamination Decontamination Experimentation->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Caption: A flowchart outlining the key steps for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while maintaining a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.